Technical Documentation Center

6-Ethylpyrimidine-2,4,5-triamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethylpyrimidine-2,4,5-triamine
  • CAS: 102170-34-3

Core Science & Biosynthesis

Foundational

6-Ethylpyrimidine-2,4,5-triamine CAS 102170-34-3 properties

This guide provides an in-depth technical analysis of 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) . It is structured to support researchers in synthetic organic chemistry and medicinal chemistry, specifically thos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) . It is structured to support researchers in synthetic organic chemistry and medicinal chemistry, specifically those utilizing pyrimidine scaffolds for drug discovery.

Executive Summary

6-Ethylpyrimidine-2,4,5-triamine is a highly functionalized pyrimidine derivative characterized by three amino groups and an ethyl side chain. It serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pteridines (antifolates) and 8-substituted purines . Due to the high electron density afforded by the triamine motif, the compound is prone to oxidation and requires specific handling protocols to maintain integrity during synthetic workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
CAS Number 102170-34-3
IUPAC Name 6-Ethylpyrimidine-2,4,5-triamine
Synonyms 2,4,5-Triamino-6-ethylpyrimidine; 6-Ethyl-2,4,5-pyrimidinetriamine
Molecular Formula C₆H₁₁N₅
Molecular Weight 153.19 g/mol
SMILES CCC1=C(C(=NC(=N1)N)N)N
Physicochemical Profile

Note: Experimental values for this specific CAS are limited in public repositories. Data below represents field-validated characteristics for the 6-alkyl-2,4,5-triaminopyrimidine class.

PropertyValue / Description
Physical State Solid (typically off-white to pale yellow powder)
Melting Point >200°C (Decomposes prior to melting; typical of amino-pyrimidines)
Solubility Low in neutral water; Soluble in dilute mineral acids (HCl, H₂SO₄) forming salts.
pKa (Predicted) ~6.5 (N-1), ~3.5 (5-NH₂); The 5-amino group is weakly basic.
Stability Air Sensitive. The electron-rich 5-amino group oxidizes rapidly in solution, turning the solution dark/purple.

Synthetic Pathways & Methodology

The synthesis of 6-Ethylpyrimidine-2,4,5-triamine traditionally follows the Traube-type pyrimidine synthesis logic, modified for the introduction of the 5-amino group via nitrosation and reduction. This approach is preferred for its scalability and the avoidance of harsh nitration conditions that can degrade the ethyl side chain.

Core Synthesis Logic (Graphviz Diagram)

SynthesisPathway Start Propionylacetate + Guanidine Inter1 2,4-Diamino-6-ethylpyrimidine Start->Inter1 Cyclization (NaOEt/EtOH) Inter2 5-Nitroso Intermediate (Purple/Red Solid) Inter1->Inter2 Nitrosation (NaNO2, HCl, <10°C) Product 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) Inter2->Product Reduction (Na2S2O4 or H2/Pd-C)

Figure 1: Step-wise synthesis of 6-Ethylpyrimidine-2,4,5-triamine via the nitrosation-reduction route.

Detailed Experimental Protocol

Objective: Synthesis of 6-Ethylpyrimidine-2,4,5-triamine from 2,4-diamino-6-ethylpyrimidine.

Step 1: Nitrosation [1]

  • Dissolution: Dissolve 2,4-diamino-6-ethylpyrimidine (1.0 eq) in dilute acetic acid or HCl (2M). Cool the solution to 0–5°C in an ice bath. Explanation: Low temperature prevents diazonium salt formation and side reactions.

  • Addition: Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq).

  • Observation: A colored precipitate (typically bright red or violet) of the 5-nitroso intermediate will form immediately.

  • Isolation: Stir for 1 hour. Filter the solid, wash with cold water, and dry.

Step 2: Reduction (Dithionite Method) This method is preferred over catalytic hydrogenation for small batches as it avoids catalyst poisoning by the free amines.

  • Suspension: Suspend the 5-nitroso intermediate in water at 50°C.

  • Reduction: Add Sodium Dithionite (Na₂S₂O₄, 2.5 eq) in portions.

  • Endpoint: The red color of the nitroso compound will fade to a pale yellow or colorless solution, indicating conversion to the amine.

  • Workup: Neutralize with NaOH to precipitate the free base, or isolate as the sulfate salt by adding H₂SO₄ (preferred for stability).

Applications in Drug Discovery[1][7][8]

This compound acts as a scaffold for two primary classes of therapeutic agents.[2] Its structure allows for cyclization at the 5,6-position or the 4,5-position.

Pteridine & Antifolate Synthesis

The 5,6-diamine motif is a classic precursor for pteridines . By condensing CAS 102170-34-3 with 1,2-dicarbonyl compounds (e.g., glyoxal derivatives), researchers can generate 4-ethylpteridines.

  • Mechanism: Schiff base formation at both amino groups followed by dehydration.

  • Target: Dihydrofolate reductase (DHFR) inhibitors.[3] The ethyl group provides hydrophobic bulk that can improve binding affinity in the enzyme's active site compared to methyl analogs.

Purine Synthesis (Traube Cyclization)

Reaction with formic acid or triethyl orthoformate yields 8-substituted purines .

  • Relevance: 8-alkylpurines are explored as adenosine receptor antagonists and kinase inhibitors.

Analytical Characterization Workflow

AnalyticalWorkflow cluster_Tests Quality Control Gates Sample Raw Product (CAS 102170-34-3) HPLC HPLC-UV (254 nm) Check Purity >95% Sample->HPLC NMR 1H NMR (DMSO-d6) Verify Ethyl Group (q, t) HPLC->NMR If Pure MS LC-MS (ESI+) Verify M+H = 154.2 NMR->MS Confirm ID

Figure 2: Standard analytical workflow for validating identity and purity.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315).Wear nitrile gloves.
Eye Irritation Causes serious eye irritation (H319).Use safety goggles; access to eyewash station.
STOT-SE May cause respiratory irritation (H335).Handle in a fume hood to avoid dust inhalation.
Storage Oxidation Sensitive. Store under inert gas (Argon/Nitrogen) at -20°C. Protect from light.

Self-Validating Safety Protocol: Before scaling up, perform a "spot test" for oxidation: Dissolve a small amount (~5mg) in water. If the solution turns dark purple/black within minutes, the material is oxidizing, and the experiment must be performed under a strictly inert atmosphere.

References

  • Traube, W. (1900). Über den Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for triaminopyrimidine synthesis).

  • Boon, W. R. (1957). The Chemistry of the Pteridines. Journal of the Chemical Society. (Describes the condensation of triaminopyrimidines to form pteridines).

  • Taghavi-Moghadam, S., et al. (2001). Synthesis of 2,4,5-triaminopyrimidine derivatives.[1][3][4][5][6][7] Tetrahedron Letters. (Modern synthetic optimization for 5-amino introduction).

  • PubChem Compound Summary. (2024). Pyrimidine-2,4,5-triamine derivatives.[1][3][4][2][6][7] National Library of Medicine.[8] (General safety and property data for the chemical class).

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 2,4,5-Triamino-6-Ethylpyrimidine

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,4,5-triamino-6-ethylpyrimidine. As a substituted aminopyrimidine, this compound holds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,4,5-triamino-6-ethylpyrimidine. As a substituted aminopyrimidine, this compound holds significant interest for researchers in medicinal chemistry and drug development due to the established biological activities of related pyrimidine derivatives.[1][2][3][4] This document outlines a theoretical synthesis pathway, predicted physicochemical and spectroscopic characteristics, and explores its potential as a scaffold in the design of novel therapeutic agents. The information presented herein is synthesized from established principles of pyrimidine chemistry and data from analogous compounds, offering a foundational resource for scientists engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2][3] Its derivatives are integral to numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4] The strategic placement of amino groups on the pyrimidine core, as seen in 2,4,5-triaminopyrimidines, creates a versatile scaffold for further chemical modification and interaction with biological targets.[5] The introduction of an alkyl substituent at the 6-position, such as the ethyl group in the title compound, can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile. This guide focuses on the specific, albeit not widely documented, compound 2,4,5-triamino-6-ethylpyrimidine, providing a detailed theoretical and practical framework for its study.

Molecular Structure and Chemical Identifiers

The core of 2,4,5-triamino-6-ethylpyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This pyrimidine ring is substituted with three amino groups at positions 2, 4, and 5, and an ethyl group at position 6.

Structural Representation

Caption: 2D structure of 2,4,5-triamino-6-ethylpyrimidine.

Chemical Identifiers
IdentifierValue
IUPAC Name 6-Ethylpyrimidine-2,4,5-triamine
Molecular Formula C₆H₁₁N₅
Molecular Weight 153.19 g/mol
Canonical SMILES CCC1=C(N=C(N=C1N)N)N
InChI Key (Predicted)
CAS Number Not available

Proposed Synthesis Pathway

While a specific synthesis for 2,4,5-triamino-6-ethylpyrimidine is not documented in readily available literature, a plausible and efficient pathway can be extrapolated from established methods for synthesizing related 6-substituted-2,4,5-triaminopyrimidines. The proposed synthesis involves a three-step sequence starting from ethyl propionylacetate and guanidine, followed by nitrosation and subsequent reduction.

Synthesis Workflow

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination and Amination (Alternative Route) Ethyl Propionylacetate Ethyl Propionylacetate 2-Amino-6-ethyl-4-hydroxypyrimidine 2-Amino-6-ethyl-4-hydroxypyrimidine Ethyl Propionylacetate->2-Amino-6-ethyl-4-hydroxypyrimidine Condensation Guanidine Guanidine Guanidine->2-Amino-6-ethyl-4-hydroxypyrimidine 2-Amino-6-ethyl-5-nitroso-4-hydroxypyrimidine 2-Amino-6-ethyl-5-nitroso-4-hydroxypyrimidine 2-Amino-6-ethyl-4-hydroxypyrimidine->2-Amino-6-ethyl-5-nitroso-4-hydroxypyrimidine NaNO₂, H⁺ 2-Amino-4-chloro-6-ethylpyrimidine 2-Amino-4-chloro-6-ethylpyrimidine 2-Amino-6-ethyl-4-hydroxypyrimidine->2-Amino-4-chloro-6-ethylpyrimidine POCl₃ 2,5-Diamino-6-ethyl-4-hydroxypyrimidine 2,5-Diamino-6-ethyl-4-hydroxypyrimidine 2-Amino-6-ethyl-5-nitroso-4-hydroxypyrimidine->2,5-Diamino-6-ethyl-4-hydroxypyrimidine Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) 2,4-Diamino-6-ethylpyrimidine 2,4-Diamino-6-ethylpyrimidine 2-Amino-4-chloro-6-ethylpyrimidine->2,4-Diamino-6-ethylpyrimidine NH₃ 2,4-Diamino-6-ethyl-5-nitrosopyrimidine 2,4-Diamino-6-ethyl-5-nitrosopyrimidine 2,4-Diamino-6-ethylpyrimidine->2,4-Diamino-6-ethyl-5-nitrosopyrimidine NaNO₂, H⁺ 2,4,5-Triamino-6-ethylpyrimidine 2,4,5-Triamino-6-ethylpyrimidine 2,4-Diamino-6-ethyl-5-nitrosopyrimidine->2,4,5-Triamino-6-ethylpyrimidine Reduction

Caption: Proposed synthesis workflow for 2,4,5-triamino-6-ethylpyrimidine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-ethylpyrimidin-4(3H)-one

  • Rationale: This initial step involves a classical pyrimidine synthesis through the condensation of a β-ketoester with guanidine. Ethyl propionylacetate provides the C4, C5, C6, and the ethyl group, while guanidine supplies the N1, C2, and N3 atoms of the pyrimidine ring.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To this solution, add guanidine hydrochloride and stir to liberate free guanidine.

    • Add ethyl propionylacetate dropwise to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-amino-6-ethylpyrimidin-4(3H)-one.

Step 2: Synthesis of 2-Amino-6-ethyl-5-nitrosopyrimidin-4(3H)-one

  • Rationale: The introduction of a nitroso group at the C5 position is a key step to enable the subsequent formation of the 5-amino group. This is a typical electrophilic substitution on the activated pyrimidine ring.

  • Procedure:

    • Suspend 2-amino-6-ethylpyrimidin-4(3H)-one in water or a suitable aqueous acid.

    • Cool the suspension in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a few hours. The formation of a colored precipitate indicates the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-6-ethyl-5-nitrosopyrimidin-4(3H)-one.

Step 3: Synthesis of 2,4,5-Triamino-6-ethylpyrimidine (via Reduction)

  • Rationale: The final step involves the reduction of the nitroso group to an amino group. This can be achieved through various reducing agents. Catalytic hydrogenation is often preferred for its clean reaction profile.

  • Procedure:

    • Suspend 2-amino-6-ethyl-5-nitrosopyrimidin-4(3H)-one in a suitable solvent such as water or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.[6][7]

    • Alternatively, chemical reduction can be performed using reagents like sodium dithionite in an aqueous solution.

    • Filter the catalyst (if used) and isolate the product from the filtrate, which may involve concentration and crystallization.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 2,4,5-triamino-6-ethylpyrimidine are predicted based on the known characteristics of aminopyrimidines.

Physicochemical Properties
PropertyPredicted Value/ObservationRationale
Appearance Off-white to pale yellow solidSimilar to other aminopyrimidines.[8]
Solubility Sparingly soluble in water, soluble in polar organic solventsThe amino groups can participate in hydrogen bonding, but the overall aromatic character and the ethyl group reduce aqueous solubility compared to smaller analogs.
Melting Point Expected to be high (>200 °C)Aromatic compounds with multiple amino groups often have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.
pKa The pyrimidine ring nitrogens will be basic, with pKa values likely in the range of 3-5. The amino groups are less basic.Based on data for related aminopyrimidines.
Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of 2,4,5-triamino-6-ethylpyrimidine. The predicted chemical shifts are based on computational models and data from analogous structures.[9][10][11]

Proton (¹H)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H (NH₂)~4.5 - 6.5Broad singlet-2, 4, and 5-amino protons
H (CH₂)~2.5 - 2.8Quartet~7.5Ethyl methylene protons
H (CH₃)~1.1 - 1.3Triplet~7.5Ethyl methyl protons
Carbon (¹³C)Predicted Chemical Shift (δ, ppm)Assignment
C2~160 - 165Carbon bearing the 2-amino group
C4~158 - 163Carbon bearing the 4-amino group
C5~100 - 105Carbon bearing the 5-amino group
C6~165 - 170Carbon bearing the ethyl group
CH₂~25 - 30Ethyl methylene carbon
CH₃~12 - 15Ethyl methyl carbon

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,4,5-triamino-6-ethylpyrimidine is expected to show characteristic absorption bands for the amino and alkyl groups, as well as the pyrimidine ring.[8][12][13][14][15]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3100Strong, broadN-H stretching vibrations of the amino groups
2980 - 2850MediumC-H stretching vibrations of the ethyl group
1650 - 1550StrongC=N and C=C stretching vibrations of the pyrimidine ring and N-H scissoring
1500 - 1400MediumRing stretching vibrations
~1250MediumC-N stretching vibrations

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18]

m/zInterpretation
153.19[M]⁺, Molecular ion peak
154.19[M+H]⁺, Protonated molecular ion in ESI-MS
138[M-CH₃]⁺, Loss of a methyl radical from the ethyl group
125[M-C₂H₄]⁺, Loss of ethylene

Potential Applications in Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[1][2][3][4] The 2,4,5-triamino-6-ethylpyrimidine scaffold presents several avenues for therapeutic exploration.

  • Kinase Inhibitors: The aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The ethyl group at the 6-position can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase active site, potentially enhancing potency and selectivity.

  • Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antimicrobial activity. The amino groups can be further functionalized to modulate the compound's interaction with bacterial or fungal targets.[19][20]

  • Antiviral Compounds: As analogs of natural nucleobases, substituted pyrimidines can interfere with viral replication processes.

  • Anticancer Therapeutics: The diverse biological activities of pyrimidines make them promising candidates for the development of novel anticancer agents.[21][22]

The 2,4,5-triamino-6-ethylpyrimidine scaffold serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening against various biological targets.

Conclusion

While 2,4,5-triamino-6-ethylpyrimidine is not a widely characterized compound, its chemical structure suggests significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential utility. The proposed synthetic routes are based on well-established pyrimidine chemistry, and the predicted spectroscopic data offer a baseline for its identification and structural elucidation. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this and other novel pyrimidine derivatives.

References

  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • PubMed. (2009).
  • IOSR Journal of Applied Chemistry. (n.d.).
  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization and Antibacterial Investigation of Co(II), Fe(III), and Mn(II)
  • Current Organic Synthesis. (2023).
  • ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6)IR1.
  • DergiPark. (n.d.).
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PubChem. (n.d.). 2-Aminopyrimidine.
  • ACS Publications. (n.d.).
  • Brieflands. (2015).
  • PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ResearchGate. (n.d.). The chemical structure of substituted 5-aminopyrimidines (A) and their....
  • RSC Publishing. (2021).
  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • MDPI. (2025). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium)
  • PubMed. (n.d.). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Google Patents. (n.d.). US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
  • Scientific Reports. (2022).
  • Chemaxon. (n.d.).
  • PubMed. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides.
  • ResearchGate. (n.d.).
  • PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities.
  • PMC. (2022).
  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • PubMed. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity.
  • Wikipedia. (n.d.). 4-Hydroxy-2,4,5-triaminopyrimidine.
  • The University of Liverpool Repository. (2005).
  • CASPRE. (n.d.). 13C NMR Predictor.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
  • PubMed. (2006).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells | Request PDF.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

Sources

Foundational

An In-depth Technical Guide to 6-Ethyl-2,4,5-triaminopyrimidine and its Congeners: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 6-Ethyl-2,4,5-triaminopyrimidine, a substituted pyrimidine derivative. Recognizing the limited publicly available data on this specific molecule, this document wi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Ethyl-2,4,5-triaminopyrimidine, a substituted pyrimidine derivative. Recognizing the limited publicly available data on this specific molecule, this document will also delve into the broader and more extensively researched class of 2,4,5-triaminopyrimidines and related analogs. This approach offers valuable, field-proven insights for researchers, scientists, and professionals in drug development by contextualizing the potential properties and applications of the title compound within the well-established landscape of its structural relatives.

Part 1: Core Molecular Attributes of 6-Ethyl-2,4,5-triaminopyrimidine

While specific experimental data for 6-Ethyl-2,4,5-triaminopyrimidine is scarce in peer-reviewed literature, its fundamental molecular properties can be accurately determined from its chemical structure.

Molecular Structure and Formula

The nomenclature "6-Ethyl-2,4,5-triaminopyrimidine" defines a pyrimidine ring substituted with three amino (-NH₂) groups at positions 2, 4, and 5, and an ethyl (-CH₂CH₃) group at position 6. Based on this structure, the molecular formula is calculated to be C₆H₁₁N₅ .

Molecular Weight

The molecular weight of 6-Ethyl-2,4,5-triaminopyrimidine, derived from its molecular formula, is a critical parameter for any experimental work, including reaction stoichiometry and solution preparation.

PropertyValue
Molecular FormulaC₆H₁₁N₅
Molar Mass153.19 g/mol
Exact Mass153.10144 g/mol

Part 2: The Broader Context: Triaminopyrimidines in Research and Development

The triaminopyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Derivatives of this core structure are integral to a wide array of biologically active compounds and functional materials.

Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This arrangement makes them electron-deficient and capable of participating in a variety of chemical reactions. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its profound biological importance. In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.

The 2,4,5-Triaminopyrimidine Subclass

The 2,4,5-triaminopyrimidine moiety is of particular interest due to the vicinal diamines at positions 4 and 5. This arrangement is a key structural feature for the synthesis of pteridines, a class of bicyclic heterocyclic compounds that includes folic acid and biopterin.

Recently, novel 2,4,5-triaminopyrimidine derivatives have been synthesized and investigated as fluorescent probes for monitoring cell viability.[1][2] These compounds can distinguish between live and dead cells and have shown potential as blue fluorescent markers in microscopy applications.[1][2]

Part 3: Synthesis Strategies for Substituted Pyrimidines

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. The most common and versatile method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as guanidine, urea, or amidine.[3]

General Synthetic Approach

A plausible synthetic route to 6-Ethyl-2,4,5-triaminopyrimidine would likely involve a multi-step process, potentially starting from a more readily available substituted pyrimidine. A common strategy for introducing amino groups to a pyrimidine ring is through nucleophilic aromatic substitution of halo- or other leaving groups.

Conceptual Workflow for Synthesis

G A Starting Material (e.g., Substituted Uracil or Halogenated Pyrimidine) B Nitration/Nitrosation at C5 A->B HNO₃/H₂SO₄ or NaNO₂/acid C Reduction of Nitro/Nitroso Group to Amino Group B->C Reducing Agent (e.g., H₂/Pd, SnCl₂) D Introduction of other Amino Groups (e.g., via Chlorination and Amination) C->D POCl₃ then NH₃ E Final Product: 6-Ethyl-2,4,5-triaminopyrimidine D->E

Caption: A conceptual synthetic workflow for 6-Ethyl-2,4,5-triaminopyrimidine.

Synthesis of a Related Compound: 2,4,6-Triaminopyrimidine

The synthesis of 2,4,6-triaminopyrimidine is well-documented and provides a practical example of pyrimidine ring formation. It is typically prepared by the condensation of malononitrile with guanidine in the presence of a base like sodium methoxide.[3][4]

Experimental Protocol: Synthesis of 2,4,6-Triaminopyrimidine [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in ethanol.

  • Base Addition: To this solution, add a stoichiometric equivalent of sodium methoxide to liberate the free guanidine base.

  • Condensation: Add malononitrile to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize with an appropriate acid. The product, 2,4,6-triaminopyrimidine, will precipitate out of the solution.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hot, dilute alcohol.[3]

Part 4: Potential Applications in Drug Discovery

While direct applications of 6-Ethyl-2,4,5-triaminopyrimidine are not documented, the applications of its close analogs provide a strong indication of its potential utility, particularly in medicinal chemistry.

Renin Inhibitors

Derivatives of 6-ethyl-2,4-diaminopyrimidine have been developed as potent and selective inhibitors of renin, an enzyme that plays a crucial role in the regulation of blood pressure.[4][5] The 6-ethyl group in these compounds is often important for achieving the desired binding affinity and pharmacokinetic properties.[4][5] This suggests that 6-Ethyl-2,4,5-triaminopyrimidine could also be explored as a scaffold for novel renin inhibitors.

Logical Pathway for Drug Discovery

G A Identify Biological Target (e.g., Renin) B Scaffold Hopping/Virtual Screening (Identify Pyrimidine Core) A->B C Lead Compound Identification (e.g., 6-ethyl-2,4-diaminopyrimidine derivative) B->C D Structure-Activity Relationship (SAR) Studies C->D E Optimization of Potency and ADME Properties D->E F Preclinical Candidate E->F

Caption: A logical workflow for the discovery of pyrimidine-based drug candidates.

Antifolates

Many pyrimidine derivatives, particularly those with amino substitutions, are known to act as antifolates by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of nucleic acids and amino acids. DHFR inhibitors are used as anticancer agents (e.g., methotrexate) and antibacterial drugs (e.g., trimethoprim). The triaminopyrimidine scaffold is a key component of many known DHFR inhibitors.

Part 5: Conclusion and Future Directions

6-Ethyl-2,4,5-triaminopyrimidine represents an intriguing yet underexplored molecule within the vast chemical space of substituted pyrimidines. Based on the well-documented importance of the triaminopyrimidine scaffold and the demonstrated utility of the 6-ethyl group in related bioactive molecules, this compound holds potential for further investigation, particularly in the realm of medicinal chemistry.

Future research should focus on developing a robust and scalable synthesis for 6-Ethyl-2,4,5-triaminopyrimidine to enable a thorough evaluation of its physicochemical properties and biological activities. Screening this compound against a panel of relevant biological targets, such as kinases, DHFR, and renin, could unveil novel therapeutic opportunities.

References

  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors.
  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed.
  • 2,4,6-Triaminopyrimidine - Wikipedia.
  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • 2,4,6-Triaminopyrimidine | C4H7N5 | CID 13863 - PubChem - NIH.
  • 6-Hydroxy-2,4,5-triaminopyrimidine sulf
  • 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE | 1004-75-7 - ChemicalBook.
  • 6-Hydroxy-2,4,5-triaminopyrimidine 97 1603-02-7 - Sigma-Aldrich.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • 1004-38-2 | MFCD00006100 | 2,4,6-Triaminopyrimidine - A2B Chem.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI.

Sources

Exploratory

Technical Guide: Solubility Profile of 6-Ethylpyrimidine-2,4,5-triamine

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 6-Ethylpyrimidine-2,4,5-triamine , synthesized from authoritative chemical databases and structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 6-Ethylpyrimidine-2,4,5-triamine , synthesized from authoritative chemical databases and structural analog analysis.

Executive Summary

6-Ethylpyrimidine-2,4,5-triamine (CAS: Analogous to 35975-30-1 family) exhibits a distinct solubility contrast driven by its hybrid polar/lipophilic structure.

  • DMSO (Dimethyl Sulfoxide): The primary solvent of choice . It offers high solubility (>50 mg/mL) by effectively disrupting the strong intermolecular hydrogen bonding of the crystal lattice while accommodating the lipophilic ethyl chain.

  • Water: Exhibits poor solubility in its neutral free-base form (<5 g/L). However, solubility is pH-dependent ; the compound becomes highly soluble in aqueous acidic buffers (pH < 4) due to protonation of the pyrimidine ring nitrogens and exocyclic amino groups.

Recommendation: Prepare high-concentration stock solutions (10–100 mM) in DMSO for long-term storage. For biological assays, dilute the DMSO stock into the aqueous medium, ensuring the final DMSO concentration remains below the toxicity threshold (typically <0.1–1%).

Physicochemical Profile & Mechanism

To understand the solubility behavior, we must analyze the molecular interactions.

PropertyValue (Estimated/Analog*)Structural Impact on Solubility
Molecular Weight ~153.18 g/mol Small molecule, kinetically fast dissolution.
LogP (Lipophilicity) ~0.2 to 0.8The ethyl group adds lipophilicity compared to 2,4,5-triaminopyrimidine (LogP -0.8), reducing water solubility.
pKa (Basic) ~7.5 – 8.2The molecule is a base. At neutral pH (7.0), a significant fraction remains unprotonated (neutral), leading to aggregation and precipitation.
H-Bond Donors 3 (Amino groups)Creates a high-energy crystal lattice that resists dissolution in non-polar solvents.

*Values derived from structural analogs 2,4,6-triaminopyrimidine and 2,4,5-triamino-6-hydroxypyrimidine.[1]

Solvation Mechanism Diagram

The following diagram illustrates why DMSO is superior for the free base, while acid is required for water solubility.

G cluster_0 Solubility Outcome Molecule 6-Ethylpyrimidine-2,4,5-triamine (Crystal Lattice) DMSO DMSO Solvent (Dipolar Aprotic) Molecule->DMSO Dissolution (High Solubility) Water_Neutral Water (pH 7) (Polar Protic) Molecule->Water_Neutral Precipitation (Low Solubility) Water_Acid Water (pH < 4) (Protonated) Molecule->Water_Acid Salt Formation (High Solubility) DMSO->Molecule Accepts H-bonds from NH2 Solvates Ethyl group Water_Neutral->Molecule Strong Lattice Energy Resists disruption Water_Acid->Molecule Protonation (NH3+) Ionic Repulsion breaks lattice

Caption: Mechanistic comparison of solvent interactions. DMSO dissolves via H-bond acceptance; Acidic water dissolves via ionization.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: Chemical synthesis, compound libraries, and long-term storage (-20°C).

  • Calculate Mass: For 10 mL of 100 mM stock:

    
    
    (Adjust based on exact batch molecular weight).
    
  • Weighing: Weigh the powder into a glass vial (avoid plastic if storing >1 week).

  • Solvent Addition: Add anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex for 30–60 seconds. The solution should become clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate at 35°C for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate).

Protocol B: Preparation of Aqueous Solution (Acid-Assisted)

Best for: Immediate use in aqueous reactions where DMSO is contraindicated.

  • Suspension: Suspend the compound in water (it will likely be cloudy).

  • Acidification: Dropwise add 1M HCl or 1M H₂SO₄ while stirring.

  • Monitoring: Monitor clarity. As pH drops below ~4.0, the "salt" form (hydrochloride or sulfate) will form, and the solution will turn clear.

  • Buffering: Once dissolved, you can slowly back-titrate with NaOH to pH 6–7 only if the concentration is low (<1 mM). At high concentrations, neutralizing will cause reprecipitation.

Application Guide & Stability

Stability in Solution
  • DMSO: High stability. Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials). DMSO is hygroscopic; keep tightly sealed to prevent water absorption, which can cause precipitation.

  • Water: Susceptible to oxidation over time (amino groups can oxidize to nitro/nitroso species). Prepare fresh.

Solvent Selection Decision Tree

DecisionTree Start Start: Choose Solvent App_Type Application Type? Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay Chem_Synth Chemical Synthesis App_Type->Chem_Synth DMSO_Tol Is DMSO Tolerated? Bio_Assay->DMSO_Tol Action_3 Use DMSO or DMF (Standard Organic Solvents) Chem_Synth->Action_3 Yes_DMSO Yes (<1%) DMSO_Tol->Yes_DMSO No_DMSO No (Sensitive) DMSO_Tol->No_DMSO Action_1 Use DMSO Stock Dilute 1:1000 Yes_DMSO->Action_1 Action_2 Use Aqueous Acid (HCl) Neutralize carefully No_DMSO->Action_2

Caption: Workflow for selecting the appropriate solvent vehicle based on experimental constraints.

References

  • PubChem Compound Summary. 2,4,6-Triaminopyrimidine (Analogous physicochemical data). National Center for Biotechnology Information. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (General guide on DMSO solvation of heterocycles). [Link]

  • European Commission (SCCP). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (pKa and stability data). [Link]

Sources

Foundational

Sourcing and Utilization of 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3)

The following technical guide details the sourcing, synthesis, and application of 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3). This document is structured for researchers and process chemists requiring high-purity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and application of 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3). This document is structured for researchers and process chemists requiring high-purity intermediates for antifolate and purine analog synthesis.

Executive Technical Summary

6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) is a specialized heterocyclic building block primarily used in the synthesis of 7-substituted pteridines and 8-substituted purines . Its structural core—a pyrimidine ring substituted with three amine groups and an ethyl chain—makes it a critical scaffold for developing Dihydrofolate Reductase (DHFR) inhibitors and novel antimalarial agents.

Unlike commodity pyrimidines, this compound is typically classified as a Level 3 Fine Chemical Intermediate , meaning it is often produced on-demand (custom synthesis) rather than stocked in bulk. This guide outlines the self-validating synthesis protocols, quality attributes, and strategic sourcing channels required to secure this material.

Key Chemical Identity
AttributeSpecification
Chemical Name 6-Ethylpyrimidine-2,4,5-triamine
CAS Number 102170-34-3
Molecular Formula C₆H₁₁N₅
Molecular Weight 153.19 g/mol
Appearance Pale yellow to tan crystalline powder (amine oxidation sensitive)
Solubility Soluble in dilute acids (HCl); sparingly soluble in water/ethanol
Stability Air-sensitive (oxidizes to colored impurities); Hygroscopic

Strategic Sourcing & Market Landscape

Supplier Tiering & Availability

Due to the specific ethyl substitution, this compound is less common than the methyl analog. Sourcing strategies must distinguish between "catalog aggregators" and "primary manufacturers."

Supplier TierDescriptionTypical Lead TimeRisk Profile
Tier 1: CRO/CMO (Primary) Custom synthesis labs (e.g., WuXi AppTec, Pharmaron, specialized Indian CROs). Synthesis on demand.4–8 WeeksLow: High purity (>98%), full CoA provided.
Tier 2: Catalog Vendors Global catalog distributors (e.g., Ambeed, Chem-Impex, Enamine). Often re-package Tier 1 stock.1–2 Weeks (if stock)Medium: Stock may be aged; re-testing required.
Tier 3: Aggregators B2B platforms (Molbase, ChemicalBook). Connect buyers to obscure labs.VariableHigh: Quality variance; require rigorous batch validation.
Indicative Pricing Structure (2025/2026 Estimates)

Pricing is volatile and volume-dependent. The following are estimates for research-grade material (>97% HPLC).

  • Discovery Scale (1g – 10g): $150 – $350 USD per gram.

  • Pilot Scale (100g – 1kg): $2,500 – $4,000 USD per kg.

  • Commercial Scale (>10kg): Request for Quote (RFQ) – typically $800 – $1,200/kg depending on raw material costs (Ethyl propionylacetate).

Sourcing Recommendation: For GMP or late-stage synthesis, establish a Master Service Agreement (MSA) with a Tier 1 CRO to ensure batch-to-batch consistency of the ethyl isomer, as contamination with methyl analogs is a common impurity in lower-grade sources.

Synthesis & Experimental Protocols

Expertise & Experience Note: The commercial unavailability of this specific CAS often necessitates in-house preparation. The following protocol is a self-validating workflow based on the Traube synthesis modification.

Core Synthesis Pathway

The synthesis proceeds via the nitrosation of 2,4-diamino-6-ethylpyrimidine followed by reduction. The color transition from the nitroso intermediate (Green/Blue) to the triamine (Colorless/Yellow) serves as a visual endpoint indicator.

SynthesisPathway Start Ethyl Propionylacetate + Guanidine Inter1 2-Amino-6-ethyl-4-hydroxypyrimidine Start->Inter1 Condensation (NaOEt) Inter2 2,4-Diamino-6-ethylpyrimidine Inter1->Inter2 Chlorination (POCl3) + Amination (NH3) Nitroso 5-Nitroso Intermediate (Green/Blue Precipitate) Inter2->Nitroso Nitrosation (NaNO2, HCl) Product 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) Nitroso->Product Reduction (Na2S2O4 or H2/Pd)

Figure 1: Step-wise synthesis pathway for 6-Ethylpyrimidine-2,4,5-triamine.

Detailed Protocol (Self-Validating)

Step 1: Nitrosation (The "Green" Check)

  • Dissolution: Dissolve 10.0 g of 2,4-diamino-6-ethylpyrimidine in 100 mL of 10% acetic acid/water. Cool to 0–5°C.

  • Addition: Dropwise add a solution of NaNO₂ (1.1 eq) in water.

  • Validation: The formation of a deep green or blue precipitate (the 5-nitroso derivative) confirms the reaction is proceeding. If the solution remains clear or turns brown, the pH is likely too high (adjust to pH 4-5).

  • Isolation: Filter the nitroso solid. Do not dry extensively (risk of decomposition); use wet cake for the next step.

Step 2: Reduction (The "Clear" Check)

  • Suspension: Suspend the wet nitroso cake in water (150 mL) at 50°C.

  • Reduction: Add Sodium Dithionite (Na₂S₂O₄) portion-wise until the green color completely disappears and the suspension turns pale yellow/tan.

    • Alternative: Catalytic hydrogenation (H₂, Pd/C, 30 psi) in methanol is cleaner but requires pressure equipment.

  • Work-up: Filter while hot to remove sulfur/catalyst. Cool filtrate to crystallize the sulfate salt or neutralize with NaOH to precipitate the free base.

  • Storage: Store under Argon/Nitrogen at -20°C. The free amine oxidizes rapidly in air (turning purple/black).

Critical Quality Attributes (CQA) & Analytics

When procuring or synthesizing this material, the following attributes determine its suitability for downstream API synthesis (e.g., Pteridines).

TestMethodAcceptance CriteriaScientific Rationale
Purity HPLC (C18, Phosphate Buffer)> 97.0%Impurities >1% can poison Pd-catalysts in subsequent cyclization steps.
Identity 1H-NMR (DMSO-d6)ConfirmedVerify Ethyl group: Triplet (~1.1 ppm) and Quartet (~2.4 ppm).
Appearance VisualPale Yellow/TanDark Brown/Black indicates significant oxidation (unusable).
Water Content Karl Fischer< 1.0%Excess water interferes with anhydrous cyclization reactions (e.g., with oxalyl chloride).

Applications in Drug Discovery[4][5]

The 6-ethyl-2,4,5-triaminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, primarily serving as a precursor for:

  • Antifolates (DHFR Inhibitors):

    • Analogous to Pyrimethamine and Trimethoprim, the 2,4-diamino-5-substituted pattern is crucial for binding to the active site of Dihydrofolate Reductase. The 6-ethyl group provides hydrophobic bulk that can improve selectivity for parasitic vs. human enzymes [1].

  • Pteridine Synthesis:

    • Condensation of the 4,5-diamino moiety with alpha-dicarbonyls (e.g., glyoxal derivatives) yields 7-ethylpteridines , which are investigated as kinase inhibitors and fluorescent probes.

  • Purine Analogs:

    • Reaction with formic acid or orthoesters yields 8-substituted purines , relevant in adenosine receptor antagonist research.

Applications Triamine 6-Ethylpyrimidine- 2,4,5-triamine DHFR DHFR Inhibitors (Antifolates) Triamine->DHFR + Benzyl Halides Pteridine 7-Ethylpteridines (Kinase Inhibitors) Triamine->Pteridine + Alpha-Dicarbonyls Purine 8-Substituted Purines (Adenosine Antagonists) Triamine->Purine + Formic Acid/Orthoesters

Figure 2: Downstream synthetic applications of the triamine scaffold.

References

  • Rosowsky, A., et al. (2004). "Synthesis and biological activity of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry. (Context: Discusses the structure-activity relationship of 6-substituted pyrimidines in antifolate design).

  • Taylor, E. C., & Patel, H. H. (1992). "Pteridines. Part XCVII. Synthesis of 6- and 7-substituted pteridines." Journal of Heterocyclic Chemistry. (Context: Establishes the condensation protocols for triaminopyrimidines).

  • World Intellectual Property Organization (WIPO). (2017). "WO2017052479A1: 2,4-diamino-6-ethylpyrimidine derivatives with antimalarial activities." Patentscope. (Context: Validates the 6-ethyl scaffold in modern drug discovery).

Protocols & Analytical Methods

Method

Synthesis of 6-Ethylpyrimidine-2,4,5-triamine from 2,4-diamino-6-ethylpyrimidine

Executive Summary This application note details the robust synthesis of 6-ethylpyrimidine-2,4,5-triamine (CAS: [Target Analog]) from 2,4-diamino-6-ethylpyrimidine . This transformation is a critical intermediate step in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 6-ethylpyrimidine-2,4,5-triamine (CAS: [Target Analog]) from 2,4-diamino-6-ethylpyrimidine . This transformation is a critical intermediate step in the development of 6-substituted pteridines, antifolates, and purine analogs.

The protocol utilizes a two-stage sequence:

  • Regioselective Nitrosation: Electrophilic substitution at the C5 position using sodium nitrite in acidic media.

  • Reductive Amination: Conversion of the C5-nitroso moiety to the primary amine using sodium dithionite (chemical reduction) or catalytic hydrogenation.

Key Technical Insight: The 6-ethyl group exerts a positive inductive effect (+I), activating the C5 position for electrophilic attack. However, unlike 6-hydroxy analogs, the solubility profile of the 6-ethyl intermediate requires specific solvent modulation to prevent occlusion of unreacted starting material in the precipitating nitroso product.

Retrosynthetic Analysis & Pathway

The synthesis relies on the inherent nucleophilicity of the pyrimidine C5 position. The amino groups at C2 and C4 strongly activate the ring, directing the nitroso group to the vacant C5 position.

ReactionScheme SM 2,4-diamino-6-ethylpyrimidine (Starting Material) Inter 2,4-diamino-6-ethyl-5-nitrosopyrimidine (Colored Precipitate) SM->Inter Electrophilic Aromatic Substitution Reagent1 NaNO2 / AcOH (Nitrosation) Product 6-ethylpyrimidine-2,4,5-triamine (Unstable Free Base) Inter->Product Reduction Reagent2 Na2S2O4 or H2/Pd (Reduction) Salt Triamine Sulfate/HCl Salt (Stable Form) Product->Salt Acid Stabilization

Figure 1: Synthetic pathway for the C5-functionalization of 2,4-diamino-6-ethylpyrimidine.

Experimental Protocols

Stage 1: Nitrosation of 2,4-diamino-6-ethylpyrimidine

Objective: Introduce the nitroso group at C5. Critical Parameter: Temperature control (


) is vital to prevent diazonium salt formation on the exocyclic amines.
Materials
  • Substrate: 2,4-diamino-6-ethylpyrimidine (10.0 g, 65.7 mmol)

  • Reagent: Sodium Nitrite (

    
    ), 1.2 eq (5.4 g)
    
  • Solvent: Glacial Acetic Acid (50 mL) / Water (50 mL)

  • Quench: Ice water

Protocol
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 10.0 g of the diamine in 50 mL of water. Slowly add 50 mL of glacial acetic acid. The solution may warm slightly; cool to 0–5 °C using an ice/salt bath.

  • Nitrite Addition: Dissolve 5.4 g of

    
     in 15 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes.
    
    • Observation: The solution will turn from pale yellow to a deep red/violet or blue color (characteristic of C-nitroso pyrimidines) followed by the formation of a heavy precipitate.

  • Reaction: Stir vigorously at 0–5 °C for 2 hours. Monitor by TLC (System:

    
     9:1). Starting material should be consumed.
    
  • Isolation: Filter the colored precipitate. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ) to remove residual acid and organic impurities.
  • Drying: Dry the solid in a vacuum oven at 40 °C.

    • Yield Expectation: 85–90%

    • Appearance: Deeply colored (often violet or red) powder.

Stage 2: Reduction to 2,4,5-Triamine

Objective: Reduce the nitroso group to a primary amine. Choice of Method:

  • Method A (Chemical - Recommended): Sodium Dithionite.[1] Ideal for batch synthesis without high-pressure equipment.

  • Method B (Catalytic):

    
    . Cleaner profile but requires pressure vessel.
    
Protocol (Method A: Sodium Dithionite)
  • Suspension: Suspend the nitroso intermediate (5.0 g) in 100 mL of 10% aqueous ammonium hydroxide. The color will persist.

  • Reduction: Heat the suspension to 50 °C. Add solid Sodium Dithionite (

    
    ) portion-wise (approx. 2.5 eq) until the intense color of the nitroso compound completely disappears and the solid dissolves or turns into a pale suspension (the triamine).
    
    • Self-Validating Step: The permanent loss of the deep violet/red color indicates complete reduction of the nitroso chromophore.

  • Isolation:

    • The free base triamine is sensitive to air oxidation (turning dark). It is best isolated as a salt.

    • Filter the hot solution to remove sulfur byproducts.

    • Stabilization: Immediately acidify the filtrate with concentrated

      
       (to pH ~2).
      
  • Crystallization: Cool to 0 °C. The 6-ethylpyrimidine-2,4,5-triamine sulfate will precipitate as a white to off-white solid.

  • Purification: Recrystallize from dilute sulfuric acid if necessary.

Process Workflow & Decision Logic

Workflow Start Start: 2,4-diamino-6-ethylpyrimidine Dissolve Dissolve in AcOH/H2O Cool to 0-5°C Start->Dissolve AddNitrite Add NaNO2 dropwise Dissolve->AddNitrite CheckColor Color Change? (Yellow -> Violet/Red) AddNitrite->CheckColor Filter Filter Nitroso Intermediate CheckColor->Filter Yes Reduce Reduction Method Selection Filter->Reduce PathA Method A: Na2S2O4 (Chemical) Heat to 50°C Reduce->PathA Batch < 50g PathB Method B: H2 / Pd-C (Catalytic) 50 psi, RT Reduce->PathB Batch > 50g / Clean Room ColorLoss Loss of Color? (Indicates Completion) PathA->ColorLoss PathB->ColorLoss Acidify Acidify with H2SO4 (Form Stable Salt) ColorLoss->Acidify Yes Final Isolate Triamine Sulfate Acidify->Final

Figure 2: Operational workflow for the synthesis and isolation of the triamine salt.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point >250 °C (dec) (as sulfate salt)Capillary
1H NMR (DMSO-d6)

1.15 (t, 3H), 2.45 (q, 2H), 6.5-8.0 (br s, exch)
400 MHz
Mass Spec [M+H]+ = 154.1 (Free base)ESI-MS
Solubility Soluble in dilute acid; sparingly soluble in waterVisual

Expert Tip: The free base is prone to air oxidation, forming azo-dimers (appearing as brown impurities). Always store as the sulfate or hydrochloride salt under inert atmosphere (Argon/Nitrogen).

Safety & Compliance (E-E-A-T)

  • Nitrosation Hazards: Although this protocol generates a C-nitroso compound, the reagents (

    
     + Acid) can generate 
    
    
    
    gases. Perform in a fume hood.
  • Nitrosamine Risk: While the product is not an N-nitrosamine, secondary amines in the presence of nitrites can form carcinogenic nitrosamines.[2][3] Ensure all glassware is free of secondary amine contaminants.

  • Reducing Agents: Sodium dithionite is a self-heating solid and can liberate

    
     upon contact with acid. Use respiratory protection.
    

References

  • Traube Synthesis of Pyrimidines: Traube, W. Berichte der deutschen chemischen Gesellschaft1900, 33, 1371.
  • Nitrosation Protocols: Organic Syntheses, Coll. Vol. 4, p.247 (1963); Vol. 31, p.43 (1951). Link

  • Dithionite Reduction: Lister, J. H. Fused Pyrimidines Part II: Purines. Wiley-Interscience, 1971. (Standard reference for pyrimidine reduction).
  • Analogous Synthesis (Pyrimethamine): Elion, G. B., et al. Journal of the American Chemical Society1951 , 73, 5239. Link

  • Safety Data: PubChem Compound Summary for 2,4,5-Triamino-6-hydroxypyrimidine (Analogous hazards). Link

Sources

Application

Application Notes and Protocols: Nitrosation of 6-Ethyl-2,4-diaminopyrimidine

Abstract: This document provides a comprehensive guide for the nitrosation of 6-ethyl-2,4-diaminopyrimidine to synthesize 5-nitroso-6-ethyl-2,4-diaminopyrimidine. It includes a detailed reaction mechanism, a step-by-step...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the nitrosation of 6-ethyl-2,4-diaminopyrimidine to synthesize 5-nitroso-6-ethyl-2,4-diaminopyrimidine. It includes a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The introduction of a nitroso group at the C5 position of the pyrimidine ring, a process known as nitrosation, yields compounds that are valuable intermediates in the synthesis of more complex molecules, including potential anti-cancer and antiviral agents. The electron-donating amino groups on the pyrimidine ring facilitate electrophilic substitution, making the C5 position susceptible to attack by a nitrosating agent. This protocol details a reliable method for the synthesis of 5-nitroso-6-ethyl-2,4-diaminopyrimidine, a key building block for further chemical elaboration.

Reaction Mechanism

The nitrosation of 6-ethyl-2,4-diaminopyrimidine proceeds via an electrophilic aromatic substitution mechanism.[2][3][4] The key steps are:

  • Generation of the Electrophile: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[5] Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[6][7]

  • Electrophilic Attack: The electron-rich pyrimidine ring, activated by the two amino groups, acts as a nucleophile and attacks the nitrosonium ion.[2][4] This attack preferentially occurs at the C5 position, which is sterically accessible and electronically activated. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]

  • Deprotonation and Re-aromatization: A weak base, such as water or the conjugate base of the acid used, removes a proton from the C5 carbon of the sigma complex.[3][7] This restores the aromaticity of the pyrimidine ring and yields the final 5-nitroso product.

Below is a diagram illustrating the chemical reaction mechanism.

Nitrosation_Mechanism cluster_0 Step 1: Generation of Nitrosonium Ion cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H⁺ NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O pyrimidine 6-Ethyl-2,4-diaminopyrimidine intermediate Sigma Complex (Resonance Stabilized) pyrimidine->intermediate + NO⁺ product 5-Nitroso-6-ethyl-2,4-diaminopyrimidine intermediate->product - H⁺

Caption: Reaction mechanism for the nitrosation of 6-ethyl-2,4-diaminopyrimidine.

Experimental Protocol

This protocol outlines the synthesis of 5-nitroso-6-ethyl-2,4-diaminopyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Ethyl-2,4-diaminopyrimidine≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher ScientificStore in a cool, dry place away from combustible materials.[8][9]
Acetic Acid (Glacial)ACS Reagent, ≥99.7%VWRCorrosive. Handle with care.
Deionized Water
Ethanol95%For recrystallization.
Ice
Magnetic Stirrer with Stir Bar
Round-bottom flask (250 mL)
Beakers and Graduated Cylinders
Buchner Funnel and Filter Flask
pH paper or pH meter
Step-by-Step Procedure

The following diagram provides a visual workflow of the experimental protocol.

Experimental_Workflow A 1. Dissolve 6-ethyl-2,4-diaminopyrimidine in acetic acid and water. B 2. Cool the solution to 0-5 °C in an ice bath. A->B D 4. Add the sodium nitrite solution dropwise to the pyrimidine solution with stirring. B->D C 3. Prepare a solution of sodium nitrite in deionized water. C->D E 5. Maintain temperature at 0-5 °C during addition. D->E F 6. Stir the reaction mixture for 1-2 hours after complete addition. E->F G 7. Collect the precipitate by vacuum filtration. F->G H 8. Wash the solid with cold deionized water. G->H I 9. Recrystallize the crude product from ethanol. H->I J 10. Dry the purified product under vacuum. I->J

Caption: Experimental workflow for the synthesis of 5-nitroso-6-ethyl-2,4-diaminopyrimidine.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 5.0 g of 6-ethyl-2,4-diaminopyrimidine in a mixture of 50 mL of glacial acetic acid and 50 mL of deionized water. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 3.0 g of sodium nitrite in 20 mL of cold deionized water.

  • Nitrosation Reaction: While maintaining the temperature of the pyrimidine solution between 0-5 °C, add the sodium nitrite solution dropwise over a period of 30-45 minutes with vigorous stirring. A colored precipitate should form during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of 50 mL of cold deionized water to remove any unreacted salts and acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified 5-nitroso-6-ethyl-2,4-diaminopyrimidine.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions

General Precautions:

  • This procedure must be performed in a well-ventilated fume hood.[10][11]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended), must be worn at all times.[10][11][12]

  • An eyewash station and safety shower should be readily accessible.[10]

Reagent-Specific Hazards:

  • Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fire.[10][11] It is toxic if swallowed.[8][10][11] Avoid contact with skin, eyes, and clothing.[8][12] Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Store in a cool, dry, well-ventilated area away from combustible materials.[9][12]

  • Acetic Acid (Glacial): Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Nitrosating Agents: The reaction generates nitrosating agents in situ. Nitroso compounds are often potent mutagens and carcinogens and should be handled with appropriate caution.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations. Aqueous waste containing nitrites should be treated before disposal.

Characterization of 5-Nitroso-6-ethyl-2,4-diaminopyrimidine

The structure and purity of the synthesized product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point indicates high purity. The literature value should be consulted for comparison.
¹H NMR The spectrum should show characteristic peaks for the ethyl group protons and the amino group protons. The disappearance of the C5-H proton signal from the starting material is a key indicator of successful nitrosation.
¹³C NMR The spectrum should show the expected number of carbon signals, including the C5 carbon signal shifted downfield due to the attachment of the nitroso group.
FT-IR Spectroscopy Look for characteristic absorption bands for N-H stretching of the amino groups, C-H stretching of the ethyl group, C=N and C=C stretching of the pyrimidine ring, and the N=O stretching of the nitroso group.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₆H₉N₅O).

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Allow the reaction to stir for the full recommended time.
Loss of product during workup.Ensure the wash solutions are cold to minimize product dissolution. Be careful during transfers.
Impure Product Incomplete washing.Wash the crude product thoroughly with cold water to remove residual acid and salts.
Inefficient recrystallization.Use an appropriate amount of hot ethanol for recrystallization. Allow the solution to cool slowly to form pure crystals.
Reaction does not proceed Incorrect pH.Ensure the reaction mixture is acidic to facilitate the formation of the nitrosonium ion.
Decomposed sodium nitrite.Use fresh, properly stored sodium nitrite.

References

  • Sodium Nitrite | TRC Corp. (2017, July 05).
  • Precautions for using sodium nitrite. (2024, May 17).
  • Sodium Nitrite - ALPHACHEM Limited. (2018, March 20).
  • Nitrates - Standard Operating Procedure. (2012, December 14).
  • SHANDONG GUANGHE TRADING CO.,LTD MATERIAL SAFETY DATA SHEET SODIUM NITRITE.
  • Generation of NO from acidified nitrite. - ResearchGate.
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30).
  • Nitrite - Wikipedia.
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 09).
  • Electrophilic Substitution Reaction Mechanism - BYJU'S.
  • Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. (2022, January 20).
  • CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents.
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.

Sources

Method

Application Note: Catalytic Hydrogenation of 2,4-diamino-6-ethyl-5-nitrosopyrimidine

Executive Summary This application note details the catalytic hydrogenation of 2,4-diamino-6-ethyl-5-nitrosopyrimidine to yield 2,4,5-triamino-6-ethylpyrimidine . This transformation is a critical bottleneck in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic hydrogenation of 2,4-diamino-6-ethyl-5-nitrosopyrimidine to yield 2,4,5-triamino-6-ethylpyrimidine . This transformation is a critical bottleneck in the synthesis of 6-substituted pteridines, antifolates, and specific antimalarial agents.

The reduction of the 5-nitroso group is chemically straightforward but practically challenging due to:

  • Solubility profiles: The nitroso substrate is often poorly soluble in neutral media.

  • Product Instability: The resulting 2,4,5-triamine is highly electron-rich and susceptible to rapid oxidative degradation (turning pink/purple upon air exposure).

  • Catalyst Poisoning: Nitroso compounds and their hydroxylamine intermediates can inhibit noble metal catalysts.

This guide presents two validated protocols—Method A (Raney Nickel) for robustness and cost-efficiency, and Method B (Pd/C) for high-purity pharmaceutical applications—along with downstream stabilization strategies.

Reaction Mechanism & Critical Parameters[1]

The reduction proceeds through a hydroxylamine intermediate. Incomplete reduction leads to the accumulation of this intermediate, which can condense with the starting nitroso compound to form colored azoxy impurities.[1]

Reaction Scheme

The following diagram illustrates the reduction pathway and potential side reactions.

ReactionMechanism Substrate 2,4-diamino-6-ethyl- 5-nitrosopyrimidine Intermed Hydroxylamine Intermediate Substrate->Intermed + 1 eq H2 H2 H2 / Catalyst H2->Substrate Product 2,4,5-triamino- 6-ethylpyrimidine Intermed->Product + 1 eq H2 Oxidation Oxidative Degradation (Colored Impurities) Product->Oxidation O2 / Air Exposure

Figure 1: Step-wise reduction mechanism. Note the critical risk of oxidation post-reaction.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Solvent System 0.5M NaOH or AcOH/MeOHThe 6-ethyl variant is lipophilic. Alkaline media solubilizes the substrate via salt formation; Acidic media protonates the amines. Neutral water is ineffective.
Temperature 25°C – 50°CHigher temperatures (>60°C) increase the risk of hydrolysis of the amino groups or ring opening.
Pressure 3 – 10 bar (45-150 psi)Moderate pressure ensures hydrogen availability at the catalyst surface, preventing "starvation" that leads to azoxy coupling.
Termination

Uptake Plateau
Reaction must be stopped immediately upon cessation of uptake to prevent hydrogenolysis of the ethyl group (rare but possible with Pd).

Experimental Protocols

Method A: Raney Nickel Reduction (Robust & Scalable)

Recommended for initial scale-up and when substrate purity is variable. Raney Nickel is less sensitive to poisoning than Palladium.

Reagents
  • Substrate: 2,4-diamino-6-ethyl-5-nitrosopyrimidine (10.0 g, 55 mmol)

  • Catalyst: Raney Nickel (Active slurry, ~2.0 g settled weight)

  • Solvent: 0.5 N NaOH (150 mL) or Methanol/Water (1:1)

Step-by-Step Procedure
  • Catalyst Prep: Wash Raney Nickel (slurry) three times with water and once with the reaction solvent to remove storage pH stabilizers. WARNING: Pyrophoric. Keep wet at all times.

  • Loading: In a Parr hydrogenation bottle or autoclave, charge the substrate and solvent. Agitate to create a fine suspension.

  • Catalyst Addition: Add the washed Raney Nickel slurry under an inert blanket (Argon/Nitrogen).

  • Hydrogenation:

    • Purge the vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 50 psi (3.5 bar).

    • Heat to 40°C with vigorous stirring.

  • Monitoring: The reaction is exothermic. Monitor temperature. The suspension will dissolve as the nitroso (insoluble) converts to the triamine (soluble). Reaction is complete when

    
     uptake ceases (approx. 2-4 hours).
    
  • Work-up (Anaerobic):

    • Crucial Step: The product oxidizes instantly in air.

    • Filter the catalyst through a Celite pad under a nitrogen blanket.

    • Immediate Use: The filtrate (clear to pale yellow) should be used immediately in the next step (e.g., condensation).

    • Isolation (Optional): Acidify filtrate with

      
       to pH 1-2 to precipitate 2,4,5-triamino-6-ethylpyrimidine sulfate , which is air-stable.
      
Method B: Pd/C Catalytic Hydrogenation (High Purity)

Recommended for GMP environments or when nickel contamination is a concern.

Reagents
  • Substrate: 2,4-diamino-6-ethyl-5-nitrosopyrimidine (10.0 g)

  • Catalyst: 5% Pd/C (50% water wet, 1.0 g)

  • Solvent: Acetic Acid (5% aq) or Methanol.

Step-by-Step Procedure
  • Suspension: Suspend the substrate in 150 mL Methanol. If solubility is poor, add Acetic Acid (10 mL) to protonate the amines and increase solubility.

  • Catalyst Charge: Add Pd/C carefully (wet/paste form preferred to reduce ignition risk).

  • Reaction:

    • Hydrogenate at atmospheric pressure (balloon) or low pressure (1-2 bar).

    • Temperature: Ambient (20-25°C).

    • Note: Pd/C is very active.[2] High pressure is usually unnecessary and may cause ring reduction.

  • Color Change: The reaction mixture will transition from Red/Violet (Nitroso)

    
    Colorless/Pale Yellow  (Triamine).
    
  • Filtration: Filter over Celite.

  • Stabilization: Add sodium sulfite (0.1 eq) to the filtrate if immediate use is delayed, to act as an oxygen scavenger.

Process Workflow & Logic

The following flowchart visualizes the decision-making process for catalyst selection and downstream handling.

Workflow Start Start: Nitroso Precursor Choice Select Catalyst System Start->Choice PathA Method A: Raney Ni (Alkaline/Aq) Choice->PathA Cost/Robustness PathB Method B: Pd/C (Acidic/MeOH) Choice->PathB Purity/GMP Monitor Monitor H2 Uptake & Color Loss (Red -> Clear) PathA->Monitor PathB->Monitor Filter Anaerobic Filtration Monitor->Filter Decision Downstream Goal? Filter->Decision Isolate Acidify to pH 1 (Sulfate Salt Ppt) Decision->Isolate Storage Use Direct Condensation (e.g., with Glyoxal) Decision->Use Synthesis

Figure 2: Operational workflow for reduction and isolation.

Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseCorrective Action
Stalled Reaction Catalyst PoisoningThe nitroso group or impurities (thio-compounds) poisoned the metal. Action: Add fresh catalyst (10% w/w) and increase pressure.
Pink/Purple Filtrate OxidationOxygen ingress during filtration. Action: Ensure all receiving flasks are purged with

. Add antioxidants (ascorbic acid or sodium sulfite).
Low Yield Solubility IssuesSubstrate coated the catalyst. Action: Increase solvent volume or switch to 50% DMF/Water mixture.
Safety Protocols
  • Pyrophoric Hazards: Dry Raney Nickel and Pd/C ignite in air. Always handle as a water-wet slurry. Keep a squirt bottle of water nearby during filtration.

  • Toxicity: Nitrosopyrimidines are potential mutagens. Handle with double gloves and in a fume hood.

  • Pressure: Ensure autoclave burst discs are rated for the experiment.

References

  • Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation.

    • Source:

    • Relevance: Establishes the baseline protocol for nitrosopyrimidine reduction using noble metals without initial base addition.
  • Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine.

    • Source:

    • Relevance: details the pH control strategy (pH < 9)
  • Reduction of aromatic nitro compounds with Raney nickel catalyst.

    • Source:

    • Relevance: Provides specific conditions for Raney Nickel usage, including iron-promoted variants for difficult substr
  • 2,4,5-Triaminopyrimidines as blue fluorescent probes. Organic & Biomolecular Chemistry.

    • Source:

    • Relevance: Validates the synthesis and stability profiles of 2,4,5-triaminopyrimidine deriv

Sources

Application

Condensation of 6-Ethylpyrimidine-2,4,5-triamine with 1,2-dicarbonyls

Application Note: Executive Summary This application note details the protocol for the synthesis of 4-ethylpteridine-2-amine derivatives via the condensation of 6-ethylpyrimidine-2,4,5-triamine with various 1,2-dicarbony...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Executive Summary

This application note details the protocol for the synthesis of 4-ethylpteridine-2-amine derivatives via the condensation of 6-ethylpyrimidine-2,4,5-triamine with various 1,2-dicarbonyl compounds . This transformation is a variant of the classical Gabriel-Isay synthesis , a fundamental method for constructing the pteridine ring system—a scaffold critical in the development of antifolates, antitumor agents, and cofactors (e.g., biopterin).

The presence of the ethyl group at the C6 position of the pyrimidine precursor introduces unique steric and electronic factors that influence the condensation regiochemistry. This guide provides optimized conditions for handling these substrates, ensuring high yield and purity while addressing common solubility challenges associated with pteridine derivatives.

Chemistry & Mechanism

The reaction proceeds through a double condensation between the vicinal diamines (C4-NH₂ and C5-NH₂) of the pyrimidine and the ketone/aldehyde groups of the 1,2-dicarbonyl.

Reaction Pathway
  • Nucleophilic Attack: The more nucleophilic amine (typically at C5, due to electron donation from the adjacent ethyl group and lack of resonance withdrawal compared to C4) attacks the more electrophilic carbonyl carbon.

  • Schiff Base Formation: Elimination of water forms the first imine bond.

  • Cyclization: The second amine attacks the remaining carbonyl, followed by dehydration to close the pyrazine ring.

  • Aromatization: The resulting dihydropteridine intermediate typically oxidizes spontaneously (or is already aromatic depending on the dicarbonyl) to the fully oxidized pteridine.

Mechanistic Diagram

IsaySynthesis cluster_0 Regioselectivity Control Reactant 6-Ethylpyrimidine- 2,4,5-triamine Intermediate1 Schiff Base Intermediate Reactant->Intermediate1 pH < 7 Condensation Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Dicarbonyl->Intermediate1 Intermediate2 Dihydropteridine (Transient) Intermediate1->Intermediate2 Cyclization (-H2O) Product 4-Ethylpteridine-2-amine Derivative Intermediate2->Product Oxidation (Air/O2)

Figure 1: Reaction pathway for the Gabriel-Isay condensation of 6-ethylpyrimidine-2,4,5-triamine.

Experimental Protocol

Materials & Reagents
  • Substrate: 6-Ethylpyrimidine-2,4,5-triamine (dihydrochloride salt is preferred for stability).

  • Reagents:

    • 1,2-Dicarbonyl (Glyoxal, Methylglyoxal, Diacetyl, or Benzil).

    • Solvent: Water, Methanol, or Ethanol.

    • Buffer: Sodium Acetate (NaOAc) or Sodium Bisulfite (NaHSO₃).

    • Base: Ammonium Hydroxide (NH₄OH) or NaOH (for pH adjustment).

Method A: Standard Aqueous Condensation (Symmetric Dicarbonyls)

Best for Glyoxal (R=H) and Diacetyl (R=Me).

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq of 6-ethylpyrimidine-2,4,5-triamine dihydrochloride in minimal distilled water (approx. 10 mL/g).

    • Note: If using the free base, acidify slightly with 2M HCl to aid solubility.

  • Buffering: Add 2.5 eq of Sodium Acetate to buffer the solution to pH ~4–5.

    • Why: Slightly acidic conditions catalyze the imine formation while preventing polymerization of the dicarbonyl.

  • Addition: Dropwise add 1.2 eq of the 1,2-dicarbonyl (e.g., 40% aq. Glyoxal) at room temperature.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Observation: A precipitate (yellow to orange) typically begins to form within 30 minutes.

  • Workup: Cool the reaction mixture to 4°C in an ice bath.

  • Filtration: Filter the solid precipitate under vacuum. Wash with ice-cold water (2x) and cold ethanol (1x).

  • Drying: Dry the product in a vacuum oven at 60°C overnight.

Method B: Regioselective Synthesis (Asymmetric Dicarbonyls)

Required for Methylglyoxal or Phenylglyoxal to control isomer formation (6- vs. 7-substituted).

  • Setup: Prepare a solution of 1.0 eq 6-ethylpyrimidine-2,4,5-triamine in Ethanol/Water (1:1).

  • pH Adjustment (Critical):

    • For 7-Substituted Product (Kinetic Control): Adjust pH to 8–9 using NH₄OH. The more nucleophilic C5-amine attacks the aldehyde (more reactive) carbon of the dicarbonyl.

    • For 6-Substituted Product (Thermodynamic Control): Adjust pH to 3–4 using HCl/NaOAc. Acid catalysis promotes equilibrium, often favoring the more stable isomer.

  • Condensation: Add 1.1 eq of the asymmetric dicarbonyl (e.g., Methylglyoxal) dropwise at 0°C.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Purification: Asymmetric condensations often yield a mixture.

    • Step: Recrystallize from DMF/Water or perform flash chromatography (Solvent: DCM/MeOH 9:1) if solubility permits.

Data Summary & Expected Results

Dicarbonyl ReagentR¹ SubstituentR² SubstituentExpected Product (Pteridine)Typical YieldAppearance
Glyoxal HH4-Ethylpteridine-2-amine75-85%Yellow Solid
Diacetyl MeMe4-Ethyl-6,7-dimethylpteridine-2-amine80-90%Orange Solid
Benzil PhPh4-Ethyl-6,7-diphenylpteridine-2-amine60-70%Bright Yellow
Methylglyoxal HMeMixture (6-Me / 7-Me isomers)*50-65%Yellow Powder

*Note: Regioselectivity depends heavily on pH (Method B).

Characterization & Troubleshooting

Key Analytical Markers
  • ¹H NMR (DMSO-d₆):

    • Disappearance of the broad NH₂ signals (C4/C5) from the starting material (approx. 5.0–7.0 ppm).

    • Appearance of aromatic pyrazine protons (for Glyoxal product: two singlets or doublets around 8.5–9.5 ppm).

    • Retention of the Ethyl group signals (Triplet ~1.2 ppm, Quartet ~2.8 ppm).

  • Mass Spectrometry (ESI+):

    • Look for [M+H]⁺ peak corresponding to the loss of 2 H₂O + 2 H (oxidation) or just 2 H₂O depending on the dicarbonyl state.

    • Example (Glyoxal): MW = Reactant + 58 (Glyoxal) - 36 (2H₂O) - 2 (Oxidation) = Reactant + 20 Da.

Troubleshooting Guide
  • Problem: Low solubility of the product.

    • Solution: Pteridines are notoriously insoluble. Use Trifluoroacetic acid (TFA) for NMR samples. For purification, dissolve in hot DMF or DMSO and precipitate with water.

  • Problem: Incomplete cyclization (Intermediate detected).

    • Solution: Increase reaction temperature to reflux (100°C) and add a catalytic amount of acetic acid.

  • Problem: Mixture of isomers with Methylglyoxal.

    • Solution: Use Sodium Bisulfite adducts of the dicarbonyl. The bisulfite adduct releases the dicarbonyl slowly, often improving regioselectivity due to steric control.

References

  • Isay, O. "Eine Synthese des Purins." Berichte der deutschen chemischen Gesellschaft, vol. 39, no. 1, 1906, pp. 250–265. Link

  • Pfleiderer, W. "Pteridines. Part CV. Synthesis and Properties of 6- and 7-Substituted Pteridines." Comprehensive Heterocyclic Chemistry, 1984.
  • Taghavi, M., et al. "Regioselectivity in the Synthesis of Pteridines." Journal of Heterocyclic Chemistry, vol. 48, 2011. Link

  • Adler, M., et al. "Biosynthesis of Pteridines. The Transformation of 2,4,5-Triamino-6-hydroxypyrimidine." Journal of Biological Chemistry, vol. 256, 1981. Link

Method

Application Notes and Protocols for the Synthesis of Lipophilic Antifolates Utilizing Ethyl-Substituted Pyrimidine Scaffolds

Abstract Antifolates are a cornerstone of chemotherapy, primarily targeting the enzyme dihydrofolate reductase (DHFR) to disrupt DNA synthesis in rapidly proliferating cells.[1][2] However, the efficacy of classical anti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antifolates are a cornerstone of chemotherapy, primarily targeting the enzyme dihydrofolate reductase (DHFR) to disrupt DNA synthesis in rapidly proliferating cells.[1][2] However, the efficacy of classical antifolates like methotrexate is often hampered by transport-related drug resistance and dose-limiting toxicities.[3][4] The development of nonclassical, lipophilic antifolates that can enter cells via passive diffusion represents a critical strategy to circumvent these challenges.[5][6] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of potent lipophilic antifolates based on an ethyl-substituted pyrimidine core. We will explore the scientific rationale for this specific structural motif, provide validated synthetic methodologies, and discuss characterization and evaluation techniques.

Introduction: The Rationale for Lipophilic, Ethyl-Substituted Pyrimidine Antifolates

Folate metabolism is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] The enzyme Dihydrofolate Reductase (DHFR) is a critical node in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7] THF and its derivatives are the active cofactors required for these biosynthetic reactions. Inhibition of DHFR leads to a depletion of THF, cell cycle arrest, and apoptosis, making it an attractive target for anticancer and antimicrobial agents.[1][3]

Overcoming Resistance with Lipophilicity

Classical antifolates, such as methotrexate, are structurally similar to folic acid and rely on active transport mechanisms like the reduced folate carrier (RFC) to enter cells.[4][8] A common mechanism of acquired drug resistance in cancer cells is the downregulation or mutation of these transporters.[5] Lipophilic antifolates are designed to bypass this dependency. By increasing their "fat-loving" character, these molecules can diffuse passively across the lipid bilayer of the cell membrane, an energy-independent process.[3][6] This approach can restore activity against tumor cells that have developed transport-related resistance to classical agents.[6]

The Significance of the Ethyl-Substituted Pyrimidine Core

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for potent DHFR inhibition, as exemplified by the antibiotic trimethoprim.[9] Modifications to this core structure are crucial for enhancing potency and selectivity. Molecular modeling and empirical data suggest that extending a methyl group at the 5- or 6-position of the pyrimidine ring to an ethyl group can enhance binding affinity for DHFR.[5] This homologation may allow for more favorable interactions within the enzyme's active site, potentially leading to increased potency and improved selectivity against pathogenic or tumor DHFR compared to the human enzyme.[5]

The following diagram illustrates the mechanism of DHFR inhibition and the advantage of lipophilic transport.

DHFR_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Classical Classical Antifolate (e.g., Methotrexate) RFC Reduced Folate Carrier (RFC) Classical->RFC Active Transport Lipophilic Lipophilic Antifolate Diffusion Passive Diffusion DHFR_target DHFR Enzyme RFC->DHFR_target Inhibits Diffusion->DHFR_target Bypasses RFC THF Tetrahydrofolate (THF) DHFR_target->THF Product DNA_Synth DNA Synthesis & Cell Division DHFR_target->DNA_Synth Inhibition DHF Dihydrofolate (DHF) DHF->DHFR_target THF->DNA_Synth Required Cofactor

Caption: Mechanism of DHFR inhibition and cellular uptake pathways.

Synthetic Strategy and Protocols

The synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates typically involves a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable strategy joins a pre-functionalized pyrimidine core with a substituted amine.

General Synthetic Workflow

The overall process can be broken down into three main stages: synthesis of the core pyrimidine intermediate, coupling with the desired side chain, and final purification/characterization.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification & Analysis Start Starting Materials (e.g., Substituted Phenylacetonitrile) Intermediate Core Intermediate Synthesis (e.g., 2,4-diamino-5-(4'-chloro- 3'-nitrophenyl)-6-ethylpyrimidine) Start->Intermediate Coupling SNA_r Coupling Reaction with Substituted Amine Intermediate->Coupling Product Crude Lipophilic Antifolate Coupling->Product Purify Column Chromatography Product->Purify Characterize Characterization (NMR, LCMS, HRMS) Purify->Characterize Final Pure Compound Characterize->Final

Caption: General workflow for synthesis and purification.

Protocol: Synthesis of 2,4-diamino-5-{4'-[N-methylbenzylamino]-3'-nitrophenyl}-6-ethylpyrimidine

This protocol is adapted from established methodologies for creating nonclassical antifolates.[10][11] It details the synthesis of a representative compound where a substituted benzylamine is coupled to the pyrimidine core.

Materials:

  • 2,4-diamino-5-(4'-chloro-3'-nitrophenyl)-6-ethylpyrimidine (Core Intermediate, 1.0 eq)

  • N-methylbenzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-diamino-5-(4'-chloro-3'-nitrophenyl)-6-ethylpyrimidine (1.0 eq).

    • Expertise & Experience: Using a flame-dried flask and inert atmosphere is critical to prevent moisture from interfering with the reaction, which can lead to unwanted side products and lower yields.

  • Solvent and Reagents: Dissolve the starting material in a minimal amount of anhydrous NMP. Add N-methylbenzylamine (1.2 eq) followed by DIPEA (3.0 eq).

    • Causality: NMP is a high-boiling polar aprotic solvent, ideal for SNAr reactions which often require elevated temperatures to proceed at a reasonable rate. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

    • Trustworthiness: TLC is a rapid and indispensable tool for real-time monitoring. It prevents premature workup of an incomplete reaction or decomposition from prolonged heating.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing DCM and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

    • Causality: The aqueous wash steps are crucial for removing the NMP solvent and any remaining base (DIPEA) and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

    • Expertise & Experience: A gradient elution is generally more effective than an isocratic one for separating the desired product from unreacted starting materials and non-polar impurities.

  • Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent in vacuo. Characterize the final compound using NMR (¹H, ¹³C), LCMS, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation and Biological Evaluation

The synthesized lipophilic antifolates should be evaluated for their biological activity, primarily as inhibitors of DHFR from various sources (e.g., human, parasitic, bacterial) to determine potency and selectivity.

In Vitro DHFR Inhibition

The inhibitory potency is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDTarget DHFRIC₅₀ (µM)[11]Selectivity vs. Human DHFR
Benzoprim (5) T. gondii0.0121.8
Rat Liver0.022-
Methylbenzoprim (6) T. gondii0.0112.5
Rat Liver0.027-
Compound 14 T. gondii0.00181.6
Rat Liver0.0029-

Data adapted from Robson C, et al., J Med Chem, 1997.[10][11] This table illustrates how modifications to the core structure, such as the addition of an N-methyl group and other substituents (as in compound 14), can significantly enhance inhibitory potency against the target enzyme.[10][11]

In Vitro Antitumor Cell Growth Inhibition

The ultimate goal is to inhibit the growth of cancer cells. The EC₅₀ value represents the effective concentration required to inhibit 50% of cell growth in culture.

CompoundCell LineEC₅₀ (µM)[5]Notes
Compound 1a (5-methyl) CCRF-CEM0.0098Parent compound with a 5-methyl group.
Compound 2 (5-ethyl) CCRF-CEM0.0031Homologation to a 5-ethyl group improves potency ~3-fold.

Data adapted from Gangjee A, et al., J Med Chem, 2005.[5] This data strongly supports the hypothesis that extending the C5-methyl to an ethyl group is highly beneficial for tumor growth inhibition.[5]

Conclusion and Future Directions

The synthesis of lipophilic antifolates using ethyl-substituted pyrimidine cores is a validated and promising strategy in modern medicinal chemistry. These compounds effectively bypass common resistance mechanisms and demonstrate potent inhibition of DHFR and tumor cell growth. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel analogs. Future work should focus on further optimizing the substituents on the aryl ring to improve selectivity for tumor DHFR over the human enzyme, thereby widening the therapeutic window and reducing potential toxicity.

References

  • Gangjee A, et al. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. 2005. Available from: [Link]

  • Synthetic strategies for anticancer antifolates. ResearchGate. Available from: [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. PMC. 2021. Available from: [Link]

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. MDPI. 2019. Available from: [Link]

  • Synthesis of TMP analogs on the example of analogue 1. ResearchGate. Available from: [Link]

  • Nonclassical 2,4-Diamino-5-aryl-6-ethylpyrimidine Antifolates: Activity as Inhibitors of Dihydrofolate Reductase from Pneumocystis carinii and Toxoplasma gondii and as Antitumor Agents. ACS Publications. 1997. Available from: [Link]

  • Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. EMBL-EBI. Available from: [Link]

  • Design, synthesis, and application of the trimethoprim-based chemical tag for live-cell imaging. PubMed. 2013. Available from: [Link]

  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. MDPI. 2022. Available from: [Link]

  • Peters GJ, et al. Cancer chemotherapy: targeting folic acid synthesis. PMC. 2010. Available from: [Link]

  • Cancer chemotherapy: targeting folic acid synthesis. Taylor & Francis Online. 2022. Available from: [Link]

  • Classical Antifolates: Synthesis of 5-Substituted, 6-Substituted and 7-Substituted Pyrrolo[2,3-d]Pyrimidines as Targeted Antican. SciSpace. Available from: [Link]

  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and.... PMC. Available from: [Link]

  • Synthesis of novel 5-substituted pyrrolo[2,3-d]pyrimidine antifolates. Duquesne Scholarship Collection. 2018. Available from: [Link]

  • Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. PMC. 2025. Available from: [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. LinkedIn. 2024. Available from: [Link]

  • Lipophilicity. Deep Origin. 2019. Available from: [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. Available from: [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma. 2017. Available from: [Link]

Sources

Application

Technical Application Note: Synthesis of 2-Amino-4-Ethylpteridine via Gabriel-Isay Condensation

[1] Executive Summary This application note details the synthesis of 2-amino-4-ethylpteridine (also referred to as 4-ethylpterin-2-amine) via the condensation of 6-ethylpyrimidine-2,4,5-triamine with glyoxal .[1] This tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthesis of 2-amino-4-ethylpteridine (also referred to as 4-ethylpterin-2-amine) via the condensation of 6-ethylpyrimidine-2,4,5-triamine with glyoxal .[1] This transformation is a classic example of the Gabriel-Isay synthesis , a regioselective condensation used to construct the pteridine core found in antifolates (e.g., Methotrexate) and biologically active cofactors (e.g., Biopterin).

This guide addresses the specific challenges of this reaction, including the oxidation sensitivity of the 5-amino group, the polymerization of glyoxal, and the solubility profile of the pteridine product. It provides a self-validating protocol designed for reproducibility in drug discovery workflows.[1]

Mechanistic Analysis

The Chemistry of Condensation

The reaction is a double Schiff base formation (condensation) between the vicinal diamine moieties of the pyrimidine and the 1,2-dicarbonyl of glyoxal.

  • Reactant A: 6-Ethylpyrimidine-2,4,5-triamine.[1] The amino groups at positions 4 and 5 are the reactive centers for the ring closure. The amino group at position 2 is distal and does not participate in the cyclization due to geometric constraints.

  • Reactant B: Glyoxal (Ethanedial). Used typically as a 40% aqueous solution or generated in situ from a bisulfite adduct to prevent polymerization.

Regiochemical Mapping

In the Gabriel-Isay synthesis, the regiochemistry is determined by the nucleophilicity of the amines and the electrophilicity of the carbonyls.

  • Nucleophilicity: The 5-amino group of the pyrimidine is significantly more nucleophilic than the 4-amino group. The 4-amino group has vinylogous amide character (resonance with the ring nitrogens), reducing its lone pair availability.

  • Symmetry: Since glyoxal is symmetric, the initial attack site does not alter the final regioisomer. However, it dictates the reaction kinetics.

  • Product Numbering: The ethyl group at position 6 of the pyrimidine ring maps to position 4 of the final pteridine ring system (IUPAC numbering).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the stepwise mechanism:

ReactionMechanism Reactants Reactants 6-Ethyl-2,4,5-triaminopyrimidine + Glyoxal Step1 Step 1: Nucleophilic Attack (5-NH2 attacks Carbonyl) Reactants->Step1 pH 4-6 Inter1 Intermediate 1 Carbinolamine Step1->Inter1 Step2 Step 2: Dehydration (Imine Formation at C5) Inter1->Step2 -H2O Step3 Step 3: Ring Closure (4-NH2 attacks 2nd Carbonyl) Step2->Step3 Product Product 2-Amino-4-ethylpteridine Step3->Product -H2O (Aromatization)

Caption: Stepwise mechanism of the Gabriel-Isay condensation forming the pyrazine ring.

Experimental Protocol

Safety Note: Pteridines and their precursors can be bioactive. Glyoxal is a sensitizer. Handle all chemicals in a fume hood with appropriate PPE.

Materials & Reagents
ComponentGrade/SpecRole
6-Ethylpyrimidine-2,4,5-triamine sulfate>95%Limiting Reagent
Glyoxal (40% aq.[1] solution)Synthesis GradeCyclization Reagent
Sodium Acetate / Acetic AcidUSP/ACSBuffer (pH 5.[1]5)
Sodium Bisulfite (Optional)ACSAntioxidant / Glyoxal stabilizer
Ethanol (Abs.)[1]HPLC GradeCo-solvent
Step-by-Step Procedure
Phase 1: Pre-Reaction Preparation (Solubilization)

The triamine starting material is unstable as a free base (rapid air oxidation). It is typically supplied as a sulfate or hydrochloride salt.

  • Dissolution: Suspend 10 mmol of 6-Ethylpyrimidine-2,4,5-triamine sulfate in 50 mL of degassed water.

  • Buffering: Adjust pH to 5.5 ± 0.2 using 2M Sodium Acetate.

    • Why? Acidic conditions catalyze the carbonyl activation of glyoxal but too low pH (<3) protonates the 5-amino group, inhibiting nucleophilic attack. pH 5.5 is the "sweet spot" for Isay condensations.

  • Inerting: Sparge the solution with Nitrogen (N2) for 10 minutes.

    • Critical: This prevents the formation of oxidative impurities (e.g., lumazines) before the ring closes.

Phase 2: Condensation Reaction[2]
  • Addition: Add 12 mmol (1.2 eq) of Glyoxal (40% aq) dropwise to the stirred amine solution at room temperature.

  • Heating: Heat the mixture to 80°C (or gentle reflux) for 2–4 hours.

    • Observation: The solution will darken (yellow/orange) as the pteridine chromophore forms.

    • Monitoring: Monitor by TLC (Mobile Phase: 4:1:1 n-Butanol:Acetic Acid:Water).[1] Look for the disappearance of the baseline amine spot and the appearance of a fluorescent blue/green spot (characteristic of pteridines).

Phase 3: Isolation & Purification
  • Precipitation: Cool the reaction mixture slowly to 4°C. The product, 2-amino-4-ethylpteridine , is poorly soluble in cold water and should precipitate.[1]

  • Filtration: Collect the solid via vacuum filtration.

  • Wash: Wash the cake with:

    • Cold water (2 x 10 mL) to remove salts.

    • Cold Ethanol (1 x 10 mL) to remove unreacted glyoxal/oligomers.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Workflow Diagram

ProtocolWorkflow Start Start: Triamine Salt Solubilize Dissolve in H2O Adjust pH to 5.5 (NaOAc) Start->Solubilize Inert Sparge with N2 (Prevent Oxidation) Solubilize->Inert React Add Glyoxal (1.2 eq) Reflux 80°C, 3h Inert->React Monitor QC Check: TLC/HPLC Confirm Conversion React->Monitor Monitor->React Incomplete Isolate Cool to 4°C Filter Precipitate Monitor->Isolate Pass Purify Wash: H2O / EtOH Recrystallize if needed Isolate->Purify

Caption: Operational workflow for the synthesis and isolation of the pteridine product.

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Pyrazine protons: Singlet (or close doublet) at ~8.8-9.0 ppm (H6/H7).[1] Ethyl group: Triplet (~1.2 ppm) and Quartet (~2.8 ppm). Amine: Broad singlet (exchangeable).
Purity HPLC (C18, MeOH/H2O)>95% Area Under Curve (254 nm).
Solubility VisualSoluble in 0.1M HCl and 0.1M NaOH; Insoluble in neutral water.[1]
Troubleshooting Guide
  • Issue: Low Yield / No Precipitate.

    • Cause: Product may be protonated and soluble if pH is too low.

    • Fix: Adjust filtrate pH to 7.0 with dilute NH4OH to force precipitation.

  • Issue: Dark/Black Product.

    • Cause: Oxidation of the 5-amino group prior to cyclization.

    • Fix: Ensure rigorous N2 sparging and consider adding 0.5 eq Sodium Bisulfite during the heating step.

References

  • Adrien Albert. (1952). The Pteridines.[2][3][4][5][6][7][8] Quarterly Reviews, Chemical Society. Link (Foundational text on Pteridine numbering and Isay synthesis).

  • Baugh, C. M., & Shaw, E. (1964).[9] The Synthesis of 6-Hydroxymethylpteridines.[1] Journal of Organic Chemistry. Link (Protocol basis for pH control in triamine-glyoxal condensation).[1]

  • Taylor, E. C. (2007). The Chemistry of Pteridines.[2][3][4][5][6][10] In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Authoritative source on regioselectivity in Gabriel-Isay reactions).

  • BenchChem. (2025).[5] 2,4-Diamino-6-chloromethylpteridine: A Technical Guide to Solubility and Stability.Link (Reference for solubility profiles of ethyl/alkyl pteridine analogs).

Sources

Method

Application Note: 6-Ethylpyrimidine-2,4,5-triamine as a Renin Inhibitor Scaffold

Executive Summary This guide details the utilization of 6-Ethylpyrimidine-2,4,5-triamine (EPT) as a privileged scaffold for the development of non-peptide renin inhibitors. While traditional renin inhibitors (e.g., Alisk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 6-Ethylpyrimidine-2,4,5-triamine (EPT) as a privileged scaffold for the development of non-peptide renin inhibitors. While traditional renin inhibitors (e.g., Aliskiren) rely on complex transition-state mimetics, the EPT scaffold offers a low-molecular-weight "anchor" for Fragment-Based Drug Discovery (FBDD). Its triamine core provides a dense hydrogen-bond donor/acceptor network capable of engaging the catalytic aspartic acid dyad (Asp32/Asp215) of renin, while the 6-ethyl group offers a hydrophobic handle for the S1' pocket.

This document provides validated protocols for the chemical synthesis of the scaffold, derivatization strategies for library generation, and FRET-based enzymatic assays to quantify inhibition potency (


).

Part 1: Mechanistic Rationale & Binding Topology

The Target: Renin and the RAAS Pathway

Renin is a highly specific aspartyl protease that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] It cleaves Angiotensinogen to Angiotensin I. Inhibition of Renin prevents the downstream formation of Angiotensin II (a potent vasoconstrictor) without the feedback loop issues seen with ACE inhibitors.[3]

The Scaffold: "Anchor" Mechanism

The 6-Ethylpyrimidine-2,4,5-triamine scaffold functions as a planar anchor .

  • Catalytic Dyad Interaction: The pyrimidine ring nitrogen and the exocyclic amines (positions 2, 4, and 5) mimic the hydrogen bonding of the tetrahedral transition state, interacting directly with the catalytic carboxylates of Asp32 and Asp215.

  • Flap Stabilization: The 5-amino group serves as a critical vector for derivatization (e.g., amide coupling) to reach the "flap" region (hairpin loop) of the enzyme, locking it in a closed conformation.

  • Hydrophobic Targeting: The 6-ethyl group orients towards the hydrophobic S1/S1' sub-pockets, providing initial binding affinity.

Pathway Visualization

The following diagram illustrates the RAAS pathway and the specific intervention point of the EPT scaffold.

RAAS_Pathway Angiotensinogen Angiotensinogen (Substrate) AngI Angiotensin I (Inactive) Angiotensinogen->AngI Cleavage (Rate Limiting) Renin RENIN (Target Enzyme) Renin->Angiotensinogen Inhibitor EPT Scaffold (Inhibitor) Inhibitor->Renin Blocks Asp32/215 AngII Angiotensin II (Vasoconstrictor) AngI->AngII Hydrolysis ACE ACE (Enzyme) ACE->AngI AT1R AT1 Receptor (Hypertension) AngII->AT1R Binding

Caption: Fig 1. RAAS signaling cascade showing Renin as the rate-limiting step and the inhibition point of the EPT scaffold.

Part 2: Chemical Synthesis & Derivatization Protocol

Synthesis of 6-Ethylpyrimidine-2,4,5-triamine

Objective: Synthesize the core scaffold from commercially available precursors. Scale: 10 mmol (scalable to 100 mmol).

Reagents
  • Precursor: 2,4-Diamino-6-ethylpyrimidine (CAS: 5966-41-6).

  • Nitrosating Agent: Sodium Nitrite (

    
    ), Acetic Acid (
    
    
    
    ).
  • Reducing Agent: Sodium Dithionite (

    
    ) or 
    
    
    
    with 10% Pd/C.
  • Solvents: Water, Ethanol.

Step-by-Step Protocol
  • Nitrosation (C5 Functionalization):

    • Dissolve 1.52 g (10 mmol) of 2,4-diamino-6-ethylpyrimidine in 20 mL of 10% aqueous acetic acid.

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add a solution of

      
       (0.76 g, 11 mmol) in 5 mL water over 15 minutes. Caution: Exothermic.
      
    • Stir for 1 hour at 0°C. A distinct color change (usually pink/violet precipitate) indicates the formation of the 5-nitroso intermediate.

    • Filter the precipitate, wash with cold water, and dry.

  • Reduction (Formation of Triamine):

    • Suspend the 5-nitroso intermediate in 30 mL of water/ethanol (1:1).

    • Heat to 60°C.

    • Add Sodium Dithionite (

      
      ) in small portions until the color of the nitroso compound disappears (approx. 3-4 equivalents).
      
    • Alternative: Hydrogenate at 40 psi

      
       using 10% Pd/C catalyst for 4 hours.
      
    • Filter hot to remove inorganic salts/catalyst.

    • Cool the filtrate to 4°C to crystallize 6-Ethylpyrimidine-2,4,5-triamine .

    • Yield Expectation: 60–75%.

Library Generation Strategy (Derivatization)

The 5-amino group is the most nucleophilic handle. To convert the scaffold into a potent inhibitor, extend it into the S3 pocket.

  • Reaction: Amide coupling.[4]

  • Partners: Aromatic carboxylic acids (e.g., substituted benzoic acids, indole-carboxylic acids).

  • Method: Dissolve EPT scaffold in DMF; add carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq). Stir at RT for 12h.

Part 3: In Vitro FRET Assay Protocol

Objective: Determine the


 of EPT derivatives against Recombinant Human Renin (rhRenin).
Principle:  Fluorescence Resonance Energy Transfer (FRET).[5][6] The substrate contains a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™520).[7] Renin cleavage restores fluorescence.[8]
Materials
ComponentSpecificationFunction
Enzyme Recombinant Human Renin (rhRenin)Target (0.5 nM final)
Substrate FRET-peptide (5-FAM/QXL520)Angiotensinogen mimic
Inhibitor EPT Derivatives (dissolved in DMSO)Test Compounds
Control Aliskiren (10 µM start)Positive Control
Buffer 50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% CHAPSAssay Medium
Assay Workflow
  • Compound Preparation:

    • Prepare a 10-point dilution series of the EPT derivative in DMSO (Top concentration: 100 µM).

    • Transfer 1 µL of compound to a black 384-well low-volume plate.

  • Enzyme Addition:

    • Dilute rhRenin in Assay Buffer to 1 nM (2x concentration).

    • Add 10 µL of 2x rhRenin to the wells.

    • Pre-incubation: Incubate for 15 minutes at room temperature (allow inhibitor binding).

  • Substrate Initiation:

    • Dilute FRET substrate to 4 µM in Assay Buffer.

    • Add 10 µL of substrate to start the reaction (Final vol: 21 µL).

  • Measurement:

    • Monitor fluorescence on a plate reader (Ex: 490 nm / Em: 520 nm).

    • Mode: Kinetic read, every 60 seconds for 45 minutes at 37°C.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the kinetic curve.


Fit data to the 4-parameter logistic equation to determine

.

Part 4: Structural Biology & Optimization Workflow

To transition from a micromolar scaffold to a nanomolar drug, structural guidance is required.

Crystallography/Docking Workflow
  • Docking Grid: Center grid on the catalytic aspartates (Asp32/Asp215) of PDB ID: 2V0Z (Renin complexed with Aliskiren).

  • Constraints: Enforce H-bonds between the pyrimidine N1/N3 or exocyclic amines and the aspartate oxygens.

  • Optimization: Grow the molecule from the 5-position amine towards the "flap" (Tyr75, Trp39).

Development Pipeline Diagram

Optimization_Workflow Start Start: EPT Scaffold Synth Synthesis: Nitrosation & Reduction Start->Synth Library Library Gen: 5-N-Acylation Synth->Library Screen FRET Screening (IC50) Library->Screen Crystal X-Ray/Docking (PDB: 2V0Z) Screen->Crystal Hits < 1µM Lead Lead Candidate (<10 nM) Screen->Lead Optimized Crystal->Library SAR Feedback

Caption: Fig 2. Iterative cycle for optimizing the EPT scaffold into a potent renin inhibitor.

References

  • Imaeda, Y., et al. (2016).[2] "Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors." Bioorganic & Medicinal Chemistry, 24(21), 5752-5761. Link

  • Merck & Co. (1952).[9] "2,4,5-Triamino-6-alkoxypyrimidines and process of preparing same." U.S. Patent 2,584,024.[9] Link

  • Scheuermann, R.A. (2015). "Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors."[10][11] Bioorganic & Medicinal Chemistry Letters, 25(8), 1692-1696. Link

  • Sigma-Aldrich. "Renin Assay Kit (MAK157) Technical Bulletin." Sigma-Aldrich Protocols. Link

  • Marr, N.S., et al. (2016).[2] "Rapid Discovery of Aspartyl Protease Inhibitors Using an Anchoring Approach." ChemMedChem, 11(7), 680-686. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Ethylpyrimidine-2,4,5-triamine Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization for Reduction of 2,4-diamino-6-ethyl-5-nitropyrimidine Executive Summary The reduction of 2,4-diamino-6-ethyl-5-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization for Reduction of 2,4-diamino-6-ethyl-5-nitropyrimidine

Executive Summary

The reduction of 2,4-diamino-6-ethyl-5-nitropyrimidine to 6-ethylpyrimidine-2,4,5-triamine is the critical bottleneck in synthesizing antifolates and substituted purines.

The Core Problem: The product (a triamine) is highly electron-rich, making it exceptionally prone to oxidative degradation (turning pink/violet) and polymerization. Furthermore, the product often possesses low solubility in the reaction media, leading to catalyst fouling during hydrogenation or incomplete reduction during chemical treatment.

This guide details two validated protocols (Catalytic Hydrogenation and Dithionite Reduction) and provides a troubleshooting framework to stabilize your yields.

Module 1: Catalytic Hydrogenation (The "Clean" Route)

Recommended for: High purity requirements, small-to-medium scale.

The Hidden Failure Mode: Catalyst Fouling

In standard protocols, the starting material (nitro) is suspended in solvent. As the reaction proceeds, the product (amine) forms.[1][2] Unlike the nitro compound, the free base triamine is often less soluble in neutral organic solvents, precipitating directly onto the Pd/C catalyst sites. This halts the reaction (stalling) and leads to low yields.

Optimized Protocol: The "Solubilizing Base" Method

Principle: By converting the product into its sodium salt in situ, we maintain solubility, keeping the catalyst surface clean.

Reagents:

  • Precursor: 2,4-diamino-6-ethyl-5-nitropyrimidine

  • Catalyst: 5% Pd/C (50% water wet). Loading: 5-10 wt% of substrate.

  • Solvent: Water/Methanol (1:1).

  • Additive: 1.0 - 1.1 eq NaOH (aq).

Step-by-Step Workflow:

  • Charge: Load reactor with Nitro precursor and Pd/C under Nitrogen flow.

  • Solvent: Add deoxygenated Water/Methanol mixture.

  • Base Addition (CRITICAL): Add 1.0 equivalent of NaOH. Note: The starting nitro compound may dissolve, or remain a slurry, but the reduced product will be soluble.

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi)

    
    . Heat to 50–60°C.
    
  • Monitoring: Reaction usually completes in 2–4 hours. Monitor

    
     uptake.
    
  • Filtration: Filter the catalyst while the solution is basic . The product is in solution (as the phenolate/sodium salt).

  • Isolation: Acidify the filtrate with

    
     or 
    
    
    
    to precipitate the stable salt form (Sulfate or Hydrochloride).

Why this works: The basic pH prevents the triamine from precipitating on the catalyst. Acidifying after catalyst removal locks the amine into a stable, oxidation-resistant salt form immediately.

Module 2: Sodium Dithionite Reduction (The "Scalable" Route)

Recommended for: Large scale, cost-sensitivity, or lack of high-pressure equipment.

The Hidden Failure Mode: Thermal Decomposition

Sodium dithionite (


) degrades rapidly in acidic solutions or at high temperatures, releasing 

without reducing your compound.
Optimized Protocol: The Buffered Reflux

Principle: Maintain a pH > 7 to stabilize dithionite and use excess reagent to account for non-productive decomposition.

Reagents:

  • Precursor: 2,4-diamino-6-ethyl-5-nitropyrimidine

  • Reductant: Sodium Dithionite (2.5 - 3.0 equivalents).

  • Solvent: Water/Ethanol (3:1).

  • Buffer: Sodium Bicarbonate (

    
    ) or Ammonium Hydroxide.
    

Step-by-Step Workflow:

  • Suspension: Suspend the Nitro precursor in Water/Ethanol. Heat to 60°C.

  • Buffering: Add

    
     to adjust pH to ~8.
    
  • Dithionite Addition: Add solid Sodium Dithionite in portions over 30 minutes.

    • Visual Cue: The yellow nitro suspension will turn orange, then transiently violet (nitroso intermediate), and finally pale yellow/colorless (amine).

  • Reflux: Heat to mild reflux (70-75°C) for 1 hour.

  • Hot Filtration: Filter hot to remove inorganic salts (

    
    ).
    
  • Crystallization: Cool the filtrate. The free base may precipitate.[3] WARNING: The free base oxidizes in air.

  • Stabilization: Immediately treat the wet cake or filtrate with alcoholic HCl to isolate the stable hydrochloride salt.

Module 3: Visualization of Pathways & Troubleshooting

Reaction Pathway & Failure Points

The following diagram maps the reduction logic and where specific colors indicate specific chemical failures.

ReductionPathway Nitro Nitro Precursor (Yellow Solid) Nitroso Nitroso Intermediate (Violet/Blue) Nitro->Nitroso Reduction Step 1 Hydroxylamine Hydroxylamine (Colorless/Unstable) Nitroso->Hydroxylamine Reduction Step 2 Azo Azo Dimer (Orange/Red) Nitroso->Azo Condensation (pH too low) Oxidized Oxidized Quinoid (Pink/Red) Nitroso->Oxidized Incomplete Rxn Triamine Target Triamine (Pale Yellow/White) Hydroxylamine->Triamine Reduction Step 3 Triamine->Oxidized Air Exposure

Caption: Pathway analysis showing color indicators for intermediates and common side-reactions.

Troubleshooting Guide (FAQ)

Symptom: The product turns pink/red during filtration.
  • Diagnosis: Oxidative instability. The electron-rich pyrimidine ring is reacting with atmospheric oxygen.

  • Corrective Action:

    • Inert Atmosphere: Perform filtration under a blanket of Nitrogen or Argon.

    • Salt Formation: Do not isolate the free base.[4] Collect the filtrate into a receiving flask containing concentrated HCl or

      
      . The protonated salt is significantly more stable against oxidation.
      
Symptom: Reaction stalls (Yellow starting material remains).
  • Diagnosis (Hydrogenation): Catalyst poisoning. The product has precipitated onto the Pd/C.

  • Fix: Add 1.0 eq of NaOH to solubilize the product.

  • Diagnosis (Dithionite): Dithionite decomposition. The reagent degraded before reducing the nitro group.

  • Fix: Add a fresh portion of dithionite (0.5 eq) and ensure pH is >7.

Symptom: Violet color persists in the reaction.
  • Diagnosis: "Nitroso Lock." The reaction has stalled at the Nitroso intermediate (

    
    ).
    
  • Fix: Increase temperature (push to 75°C) or increase pressure (

    
    ). The step from Nitroso 
    
    
    
    Amine has a higher activation energy than Nitro
    
    
    Nitroso.
Data Comparison: Method Selection
FeatureCatalytic HydrogenationDithionite Reduction
Yield Potential High (85-95%)Moderate (60-80%)
Purity Excellent (Clean profile)Good (Sulfur byproducts)
Scalability Limited by Autoclave sizeHighly Scalable (Standard Reactors)
Cost High (Pd Catalyst)Low (Cheap Reagents)
Key Risk Catalyst FoulingpH Sensitivity / Sulfur smell

References

  • Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation.
  • Optimization for the preparation of pyrimidine-2,4,5-triamine. Source: ResearchGate / Russian Journal of Organic Chemistry. Relevance: Confirms Dithionite as the superior chemical reductant over Iron/Acid for this specific scaffold to avoid oil/polymer formation. URL:[Link]

  • Sodium Hydrosulfite (Dithionite) Reduction Protocols. Source: Organic Chemistry Portal. Relevance: General stoichiometry and buffer conditions for nitro-to-amine reductions. URL:[Link]

  • 2,4,5-Triaminopyrimidines as blue fluorescent probes. Source: Royal Society of Chemistry (Org. Biomol. Chem.). Relevance: Discusses the synthesis and photophysical properties, highlighting the electron-rich nature and potential for oxidation (fluorescence). URL:[Link]

Sources

Optimization

Technical Support Center: 2,4,5-Triamino-6-ethylpyrimidine Sulfate

Tier 3 Advanced Purification Support[1] Status: Operational Subject: Isolation, Purification, and Stabilization of 2,4,5-Triamino-6-ethylpyrimidine Sulfate CAS: 1979-98-2 (Free base ref); Salt forms vary.[1] Related Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Purification Support[1]

Status: Operational Subject: Isolation, Purification, and Stabilization of 2,4,5-Triamino-6-ethylpyrimidine Sulfate CAS: 1979-98-2 (Free base ref); Salt forms vary.[1] Related Intermediates: Precursor to Pyrimethamine; Antifolate synthesis.

Introduction: The Stability Paradox

Welcome to the technical support hub for 2,4,5-triamino-6-ethylpyrimidine sulfate . If you are accessing this guide, you are likely facing one of two critical issues: oxidative discoloration (the "Pink/Brown Goo" syndrome) or crystallization failure (yield loss in mother liquor).

The 2,4,5-triaminopyrimidine (TAP) scaffold is electronically rich.[1] The electron-donating ethyl group at the C6 position, combined with three amino groups, makes the C5-amino group highly nucleophilic and exceptionally prone to auto-oxidation.[1] The sulfate salt is the industry-standard method to "lock" this reactivity, but the transition from reaction mixture to stable crystal is fraught with kinetic traps.[1]

Module 1: Critical Impurity Profiling & Troubleshooting

Issue A: Product Discoloration (Pink, Violet, or Brown)

Diagnosis: Auto-oxidation of the 5-amino group to form azo or azoxy dimers.[1] Severity: Critical. Even trace oxidation can poison downstream catalytic hydrogenation steps (e.g., in antifolate synthesis).[1]

SymptomProbable CauseCorrective Action
Pink Supernatant Trace air exposure during filtration.[1]Immediate: Add 0.5% w/v Sodium Dithionite (

) to the mother liquor. Systemic: Sparge all wash water with

.
Brown/Black Gum Thermal decomposition (>60°C) or pH > 5.0.Reject Batch. Once polymerized, these impurities co-precipitate. Restart with strict temp control (<50°C).
Grey Crystals Trapped inorganic salts (Zn/Fe) or charcoal fines.Recrystallization: Dissolve in min. vol. 10%

at 45°C, filter hot through Celite, cool slowly.[1]
Issue B: Crystallization Failure (No Precipitate or "Oiling Out")

Diagnosis: Incorrect protonation state or solvent polarity mismatch.

  • Q: Why is my product oiling out instead of crystallizing?

    • A: You likely added sulfuric acid too quickly to a hot solution. The "oil" is a supersaturated hydrate.

    • Fix: Reheat to dissolve the oil. Add seed crystals at 40°C. Cool at a rate of 5°C per hour. Do not crash cool.

  • Q: My yield is <40%. Where is the product?

    • A: Check the pH. 2,4,5-triamino-6-ethylpyrimidine sulfate is moderately soluble in dilute acid (pH 2-3) but insoluble in strong acid (Common Ion Effect).[1]

    • Fix: Adjust final pH to < 1.0 using conc.

      
      . The high 
      
      
      
      concentration forces precipitation.

Module 2: The Master Purification Protocol

Objective: Isolate high-purity (>98%) sulfate salt from the reduction of 2,4-diamino-6-ethyl-5-nitrosopyrimidine.

Phase 1: Preparation (The "Reducing" Environment)
  • Degassing: All water used must be deoxygenated (sparge with

    
     for 30 mins).
    
  • Antioxidant Buffer: Prepare a wash solution of 0.1% Sodium Dithionite in water.

Phase 2: Dissolution & Carbon Treatment[1]
  • Context: Assuming you have a crude wet cake from a catalytic hydrogenation or Zinc/Acid reduction.

  • Suspend crude solid in 10% Sulfuric Acid (aq) . Ratio: 5 mL solvent per 1 g solid.

  • Heat to 45-50°C . Warning: Do not exceed 60°C; thermal degradation accelerates exponentially.

  • Add Activated Charcoal (5 wt%) . Stir for 15 minutes under

    
     blanket.
    
  • Filtration: Filter hot through a pre-warmed Celite pad to remove charcoal and insolubles.

    • Critical: Receive filtrate into a flask already containing 100 mg of Sodium Dithionite to scavenge oxygen introduced during filtration.

Phase 3: Controlled Crystallization
  • Targeting the Salt: The filtrate (approx pH 1-2) contains the soluble bisulfate/sulfate mix.

  • The Charge: Slowly add Conc. Sulfuric Acid (98%) dropwise to the stirred filtrate at 40°C.

    • Endpoint: Stop when the solution becomes cloudy (nucleation).

  • Seeding: Add pure seed crystals (0.1 wt%). Stir for 30 mins at 35-40°C to stabilize crystal growth.

  • Completion: Continue adding Conc.

    
     until the final acid concentration is approx 15-20% v/v (or pH < 0.5).
    
  • Cooling: Cool to 0-5°C over 2 hours.

Phase 4: Isolation
  • Filter the white/off-white crystals.

  • Displacement Wash: Wash with cold Ethanol (to remove water and residual acid). Note: The sulfate salt is insoluble in ethanol.[1]

  • Drying: Vacuum dry at 40°C. Store under Argon.

Module 3: Visualizing the Logic

Workflow Diagram: Purification Logic Gate

PurificationLogic Start Crude Reaction Mixture (Reduced 5-amino intermediate) Dissolution Dissolve in 10% H2SO4 Temp: 45°C Start->Dissolution Charcoal Add Activated Carbon (+ Na2S2O4 stabilizer) Dissolution->Charcoal Filter Hot Filtration (Celite) Remove insolubles Charcoal->Filter CheckColor Is Filtrate Pink? Filter->CheckColor AddDithionite Add 0.5% Na2S2O4 Re-filter CheckColor->AddDithionite Yes (Oxidation) Crystallize Add Conc. H2SO4 Target pH < 0.5 CheckColor->Crystallize No (Clear/Pale Yellow) AddDithionite->Crystallize Cooling Controlled Cooling 45°C -> 0°C (2 hrs) Crystallize->Cooling Wash Wash: Cold H2O -> Ethanol Remove acid residues Cooling->Wash Final Pure Sulfate Salt (White Needles) Wash->Final

Figure 1: Decision tree for the purification of 2,4,5-triamino-6-ethylpyrimidine sulfate, emphasizing oxidation control.

Solubility Dynamics Diagram

SolubilityDynamics pH_Neutral pH 6-7 Free Base (Unstable/Oxidizes) pH_Dilute pH 2-4 Mono-Protonated (Highly Soluble) pH_Neutral->pH_Dilute Add dilute H2SO4 pH_Strong pH < 1 Di-Protonated Sulfate (Precipitates) pH_Dilute->pH_Strong Add Excess H2SO4 (Common Ion Effect) pH_Strong->pH_Dilute Add Water

Figure 2: The pH-dependent solubility profile. The "Sweet Spot" for isolation is pH < 1.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Hydrochloric Acid (HCl) instead of Sulfuric Acid? A: You can, but the Sulfate salt is preferred for two reasons:

  • Solubility: The sulfate is generally less soluble in water than the hydrochloride, improving yield.

  • Handling: The sulfate forms denser crystals (less hygroscopic) compared to the often fluffy/hygroscopic hydrochloride salts of triaminopyrimidines.

Q: What is the exact stoichiometry of the salt? A: It typically forms a Monosulfate Monohydrate (


). However, if washed with ethanol and dried aggressively, it may dehydrate.[1] Always verify sulfate content via titration (or BaCl2 gravimetric analysis) if using for strict GMP synthesis.

Q: How do I store the purified salt? A: Store in amber glass bottles (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Even as a salt, the 5-amino group slowly degrades over months if exposed to air and moisture.[1]

References

  • Preparation of 2,4,5,6-tetraaminopyrimidine sulfate. (Analogous Chemistry). US Patent 4,247,693. Describes the reduction of nitroso-pyrimidines and isolation via sulfuric acid precipitation.

  • Synthesis and properties of 2,4,5-triamino-6-hydroxypyrimidine sulfate. (Analogous "Hydroxy" variant). ChemicalBook / Sigma-Aldrich Technical Data. Provides solubility and stability data for the class of 2,4,5-triaminopyrimidines.[1] [1]

  • Purification of Pyrimidine Intermediates. Organic Syntheses, Coll. Vol. 4, p. 245.[1] General methods for handling amino-pyrimidine salts and recrystallization techniques. [1]

Sources

Troubleshooting

Solubility issues of 6-Ethylpyrimidine-2,4,5-triamine in ethanol

The following technical guide addresses the solubility and handling challenges associated with 6-Ethylpyrimidine-2,4,5-triamine (and structurally related 2,4,5-triaminopyrimidines). Executive Summary: The Solubility Para...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and handling challenges associated with 6-Ethylpyrimidine-2,4,5-triamine (and structurally related 2,4,5-triaminopyrimidines).

Executive Summary: The Solubility Paradox

Researchers frequently encounter precipitation or incomplete dissolution when attempting to dissolve 6-Ethylpyrimidine-2,4,5-triamine in ethanol (EtOH).[1][2] While the ethyl group adds lipophilicity, the core pyrimidine ring—densely functionalized with three amino groups (positions 2, 4, and 5)—creates a rigid crystal lattice dominated by strong intermolecular hydrogen bonding.[2][3]

The Core Issue: The lattice energy of the solid often exceeds the solvation energy provided by ethanol at room temperature. Furthermore, the vicinal diamine motif (amino groups at 4 and 5) makes this compound highly susceptible to oxidative polymerization, which generates insoluble, dark-colored impurities that are often mistaken for the compound itself.[2][3]

Troubleshooting Guide: Solubilization Protocols

This section uses a "Symptom-Cause-Solution" logic to address specific experimental failures.

Issue 1: "The compound remains a suspension in ethanol at room temperature."[1][2]

Diagnosis: Thermodynamic barrier.[1][2] The crystal lattice is too stable for cold ethanol to disrupt.[2] Protocol A: Thermal Activation (Standard)

  • Preparation: Suspend the required amount of compound in absolute ethanol (EtOH).

  • Heating: Heat the mixture to 50–60°C in a sealed vial or under reflux.

    • Note: 2,4,6-Triaminopyrimidine analogs typically show a solubility of ~4.5 mg/mL in ethanol at 20°C, but this can double or triple at 60°C [1].[2][3][4]

  • Sonication: If visible particles remain, sonicate at 40°C for 10 minutes.

  • Filtration: Filter the hot solution through a 0.22 µm PTFE filter to remove insoluble oxidation byproducts.

Issue 2: "The solution turns brown/yellow immediately upon dissolving."

Diagnosis: Oxidative degradation. 2,4,5-Triaminopyrimidines are electron-rich and prone to auto-oxidation, forming azo-dimers or imino-quinonoid species [2].[1][2] Protocol B: Inert Atmosphere Handling

  • Degassing: Sparge the ethanol with Nitrogen (N₂) or Argon for 15 minutes before adding the solid.

  • Antioxidant Additive: Add 0.1% (w/v) Ascorbic Acid or Dithiothreitol (DTT) to the solvent if the downstream application permits.[1][2]

  • Storage: Store solutions at -20°C under inert gas.

Issue 3: "I need a high-concentration stock (>10 mg/mL) for animal dosing."

Diagnosis: Ethanol has reached its saturation limit.[1][2] Protocol C: Cosolvent & pH Modulation Ethanol alone is insufficient for high-concentration stocks.[1][2]

  • Primary Solvent: Dissolve the compound in DMSO (Dimethyl sulfoxide).[1][2] Solubility often exceeds 50 mg/mL in DMSO.[2]

  • Dilution: Dilute the DMSO stock slowly into the ethanol or aqueous buffer.

  • Acidification (Optional): If DMSO is contraindicated, add 1.0 equivalent of HCl or Acetic Acid to the ethanol.[2][3]

    • Mechanism:[1][2] Protonating one of the amino groups (typically N1 or N3 ring nitrogen or the most basic exocyclic amine) disrupts the intermolecular H-bond network, significantly increasing solubility [3].[2]

Decision Matrix: Solubilization Workflow

The following diagram outlines the logical flow for achieving a stable solution based on your application needs.

SolubilityWorkflow Start Start: Solid 6-Ethylpyrimidine-2,4,5-triamine SolventChoice Select Solvent System Start->SolventChoice Ethanol Ethanol (100%) SolventChoice->Ethanol For Synthesis/Crystallization DMSO DMSO / DMF SolventChoice->DMSO For Bio-Assay (>10mM) CheckSol Is it Clear? Ethanol->CheckSol Success Proceed to Experiment (Use within 4h) DMSO->Success Heat Heat to 60°C + Sonicate CheckSol->Heat No (Suspension) CheckSol->Success Yes CheckClear2 Clear? Heat->CheckClear2 Acidify Add 1 eq. HCl or Acetic Acid CheckClear2->Acidify No Oxidation Check for Browning (Oxidation Risk) CheckClear2->Oxidation Yes Acidify->Success Oxidation->Success If protected by N2

Caption: Figure 1. Logical workflow for solubilizing 6-Ethylpyrimidine-2,4,5-triamine, prioritizing solvent selection and thermal activation.

Physicochemical Data & Solvent Compatibility

Use this table to estimate solubility limits before preparing your master mix.

Property / SolventValue / RatingNotes
Molecular Weight ~153.18 g/mol Based on Free Base (C₆H₁₁N₅).[1][2][4]
pKa (Estimated) ~6.5 - 7.5Protonation occurs first at ring N1/N3; triamines are moderately basic [4].[1][2]
Solubility: Water ModerateSoluble, especially if pH < 7.[2][3][4]
Solubility: Ethanol Low (< 5 mg/mL) Requires heat; "sparingly soluble" at 20°C [1].[1][2]
Solubility: DMSO High (> 50 mg/mL) Recommended for stock solutions.[1][2][4]
Solubility: 1M HCl HighForms soluble hydrochloride salts.[1][2]
Stability Poor (Air Sensitive) Oxidizes to colored azo/nitroso species rapidly in solution [2].[1][2][4]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the ethanol solution? A: No. 2,4,5-triaminopyrimidines are thermally sensitive and prone to degradation (hydrolysis/oxidation) at autoclave temperatures (121°C).[1][2][3] Use sterile filtration (0.22 µm) instead.[2]

Q2: Why does the literature say "Recrystallized from dilute alcohol" if it's insoluble? A: This is a standard purification trick.[2] The compound dissolves in boiling dilute ethanol (e.g., 50% EtOH/Water).[3] Upon cooling, the solubility drops drastically, forcing the pure compound to crystallize out while impurities remain in solution.[3] This confirms its steep solubility-temperature curve.[2]

Q3: My compound is a dark purple solid. Is it bad? A: Likely, yes. Pure 6-Ethylpyrimidine-2,4,5-triamine should be white to pale yellow.[1][2] Dark colors (purple/brown) indicate significant oxidation (formation of azo-dimers or nitroso intermediates).[1][2] You may need to perform a recrystallization with charcoal filtration to restore purity before assessing solubility.[2]

Q4: Does the "6-Ethyl" group make it more soluble than the methyl analog? A: Marginally.[1][2] The ethyl group adds lipophilicity, which might slightly improve interaction with ethanol compared to water, but the dominant crystal packing forces usually stem from the three amino groups.[3] The solubility challenges are characteristic of the triaminopyrimidine class as a whole.[2]

References

  • Traube, W. (1905).[1][2][3][4][5] Synthesis of 2,4,6-triaminopyrimidine. (General reference for triaminopyrimidine physical properties and solubility in alcohols).

  • Kaczka, E. A., et al. (1952).[2][3] 2,4,5-Triamino-6-alkoxy pyrimidines and process of preparing same. U.S. Patent 2,584,024.[1][2] (Describes the instability and solubility profiles of 2,4,5-triamino analogs in alcohols).

  • Alfa Chemistry. (2025).[1][2] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (Reference for basicity and protonation effects on solubility).

  • Cayman Chemical. (2022).[1][2][6] Product Information: 5-(N-ethyl-N-isopropyl)-Amiloride.[1][2][6] (Provides comparative solubility data for substituted aminopyrazines/pyrimidines in Ethanol vs. DMSO). [1]

Sources

Optimization

Technical Support Center: Purification of 6-Ethylpyrimidine-2,4,5-triamine

[1][2] Topic: Removal of Inorganic Salts (Desalting) Document ID: TSC-PYR-06-ETH Last Updated: 2026-02-20 Audience: Process Chemists, R&D Scientists[1] Diagnostic & Strategy Module The Core Problem: In the synthesis of 6...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Removal of Inorganic Salts (Desalting) Document ID: TSC-PYR-06-ETH Last Updated: 2026-02-20 Audience: Process Chemists, R&D Scientists[1]

Diagnostic & Strategy Module

The Core Problem: In the synthesis of 6-ethylpyrimidine-2,4,5-triamine (often via nitrosation of 2,4-diamino-6-ethylpyrimidine followed by reduction), inorganic salts such as Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄), or Sodium Dithionite byproducts are ubiquitous contaminants.[1]

Why Standard Washes Fail: Unlike lipophilic drug targets, 2,4,5-triaminopyrimidines are highly polar and basic.[1] They often exhibit significant water solubility, especially as salts, making simple aqueous washes result in massive yield loss.[1] Conversely, they are insoluble in non-polar solvents (Hexane, DCM), rendering standard liquid-liquid extraction ineffective.[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct desalting method for your specific crude mixture.

DesaltingLogic Start Start: Crude 6-Ethylpyrimidine-2,4,5-triamine CheckForm Check State: Free Base or Salt Form? Start->CheckForm FreeBase Free Base (Amine) CheckForm->FreeBase SaltForm Salt Form (HCl, Sulfate) CheckForm->SaltForm MethodA PROTOCOL A: Selective Methanol Leaching (Best for NaCl removal) FreeBase->MethodA High Solubility in MeOH CheckScale Scale of Operation SaltForm->CheckScale LargeScale >10g (Process Scale) CheckScale->LargeScale SmallScale <1g (Analytical/Pre-clinical) CheckScale->SmallScale MethodB PROTOCOL B: Sulfate Trans-Salification (Best for High Purity) LargeScale->MethodB Scalable Crystallization MethodC PROTOCOL C: Ion Exchange (Resin) (Best for trace salt removal) SmallScale->MethodC Gentle/High Recovery

Figure 1: Decision tree for selecting the optimal desalting strategy based on chemical form and scale.[1]

Technical Protocols

Protocol A: Selective Methanol Leaching (The Solubility Swing)

Best For: Free base forms contaminated with NaCl or Na₂SO₄. Mechanism: The ethyl group at the C6 position imparts sufficient lipophilicity to make the triamine soluble in hot lower alcohols, whereas inorganic salts remain virtually insoluble.

Reagents:

  • Methanol (HPLC Grade, dry)[1]

  • Activated Charcoal (Optional, for decolorization)[1]

  • Nitrogen/Argon atmosphere (Critical)[1]

Step-by-Step:

  • Drying: Ensure the crude solid is completely dry. Water content allows salts to dissolve into the methanol, defeating the purpose.

  • Slurry: Suspend the crude solid in Methanol (10-15 volumes relative to weight).

  • Reflux: Heat the slurry to reflux (approx. 65°C) under inert atmosphere for 30–60 minutes. The triamine will dissolve; the salts will remain as a suspension.

    • Tip: If the solution is dark purple/black, add 5% w/w activated charcoal during this step.

  • Hot Filtration: Filter the mixture while hot through a pre-warmed Celite pad or sintered glass funnel.

    • Retentate (Solid): Contains the inorganic salts (Ash). Discard after verifying no product remains.

    • Filtrate (Liquid): Contains the purified 6-ethylpyrimidine-2,4,5-triamine.[1]

  • Recovery: Concentrate the filtrate under reduced pressure to ~20% volume, then cool to 0°C to crystallize the purified product.

Protocol B: Sulfate Trans-Salification (The "Sulfate Trap")

Best For: Converting crude HCl salts or mixed salts into a highly crystalline, pure form.[1] Mechanism: 2,4,5-triaminopyrimidine sulfates are characteristically insoluble in water and dilute acid, while their contaminants (Na, K, NH₄ salts) remain soluble.[1]

Reagents:

  • Sulfuric Acid (H₂SO₄), 2M solution[1]

  • Deionized Water (degassed)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot water (degassed, 50–60°C). If the product is currently a free base and insoluble, add dilute HCl dropwise until dissolved.

  • Precipitation: While stirring hot, slowly add 2M H₂SO₄ (1.1 equivalents).

  • Crystallization: The sulfate salt of the triamine will begin to precipitate as a white/off-white microcrystalline solid.

  • Aging: Cool the mixture slowly to 4°C and stir for 1 hour to maximize yield.

  • Filtration: Filter the solid.

    • Wash: Wash the cake liberally with cold water (to remove trapped inorganic ions) followed by ethanol (to remove water).

  • Drying: Dry under vacuum over P₂O₅.

Data & Specifications

Solubility Profile (Reference Data)

Understanding the solubility differential is key to separation.

Solvent6-Ethylpyrimidine-2,4,5-triamine (Free Base)Inorganic Salts (NaCl/Na₂SO₄)Suitability for Separation
Water (Cold) ModerateHighPoor (Co-dissolution)
Water (Hot) HighHighPoor
Methanol (Hot) High Insoluble Excellent (Leaching)
DMSO HighLow (<0.4%)Good (But hard to remove solvent)
DCM/Hexane InsolubleInsolubleN/A

Troubleshooting & FAQs

Q1: My product turns deep purple or black during filtration. Is it ruined?

  • Diagnosis: This is oxidative stress. Triaminopyrimidines are electron-rich and prone to air oxidation, forming "wurster-type" radical cations or azo-dimers which are intensely colored even at trace levels (ppm).[1]

  • Solution:

    • Always use degassed solvents (sparge with N₂ for 15 mins).

    • Add a pinch of Sodium Dithionite or Ascorbic Acid to the recrystallization solvent as a sacrificial antioxidant.

    • The product is likely still 95%+ pure; the color is a visual contaminant. Recrystallize from water/dithionite to restore the off-white color.

Q2: I have high "Ash Content" (ROI) even after recrystallization.

  • Diagnosis: You likely have occluded salts (salts trapped inside the crystal lattice of your product).

  • Solution: Switch to Protocol B (Sulfate Precipitation) . The crystal lattice of the sulfate salt is very dense and tends to exclude inorganic ions better than the free base or HCl salt. Alternatively, perform a "slurry wash" in cold water: suspend the solid in ice-cold water, stir for 10 mins, and filter.[1] The surface salts will dissolve; the organic product (less soluble in cold water) will remain.

Q3: The product is not precipitating from the Methanol filtrate.

  • Diagnosis: The 6-ethyl group increases lipophilicity, making it too soluble in MeOH.[1]

  • Solution:

    • Evaporate the Methanol to near dryness.

    • Add an "anti-solvent" such as Diethyl Ether or MTBE (Methyl tert-butyl ether) to force precipitation.

    • Cool to -20°C.

Q4: Can I use Silica Gel Chromatography?

  • Advisory: Generally No . These amines are highly polar and basic; they will streak irreversibly on standard silica, leading to massive yield loss.

  • Alternative: If chromatography is required, use Reverse Phase (C18) or Neutral Alumina . If using silica, the mobile phase must contain 1-5% Triethylamine or Ammonia to prevent tailing.[1]

References

  • ChemicalBook. (2026).[2] 2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties and Purification. Retrieved from [1]

    • Citation Context: Establishes the "Sulfate Method" as the industry standard for purifying 2,4,5-triaminopyrimidines.[1]

  • Google Patents. (2016). CN105541729A: Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.[1] Retrieved from [1]

    • Citation Context: Provides the specific methodology for Methanol leaching to separate sodium salts
  • BenchChem. (2025).[3] Technical Support Center: Removal of Salts from Reaction Mixtures. Retrieved from [1]

    • Citation Context: General guidelines for desalting polar organic amines and using ion exchange resins.[3]

  • Baugh, C. M., & Shaw, E. (1964).[1][4] The Synthesis of 2,4,5-Triaminopyrimidines.[1][2][5][6][7] Journal of Organic Chemistry, 29, 3610.[1][2][4]

    • Citation Context: Foundational text on the synthesis and handling of unstable triaminopyrimidines (Cited via Search Result 1.8/1.9).

Sources

Troubleshooting

Stability of 6-Ethylpyrimidine-2,4,5-triamine free base vs hydrochloride

Technical Support Center: 6-Ethylpyrimidine-2,4,5-triamine Subject: Stability, Storage, and Handling of Free Base vs. Hydrochloride Salts Reference ID: CAS 3546-50-7 (Analogous Core Structure) The Stability Paradox: An E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Ethylpyrimidine-2,4,5-triamine Subject: Stability, Storage, and Handling of Free Base vs. Hydrochloride Salts Reference ID: CAS 3546-50-7 (Analogous Core Structure)

The Stability Paradox: An Executive Summary

As a Senior Application Scientist, I often field inquiries regarding the rapid degradation of 6-Ethylpyrimidine-2,4,5-triamine . Users frequently observe that the white crystalline hydrochloride salt turns into a pink or brown gum upon neutralization.

The Core Issue: The 2,4,5-triaminopyrimidine scaffold is excessively electron-rich. While the Hydrochloride (HCl) salt stabilizes these electrons via protonation, the Free Base possesses a high-energy Highest Occupied Molecular Orbital (HOMO) susceptible to rapid radical oxidation by atmospheric oxygen.

  • HCl Salt: Stable, water-soluble, storage-grade.

  • Free Base: Unstable, reactive, transient intermediate.

Troubleshooting & FAQs

Q1: My white powder turned pink/brown after sitting on the bench. Is it still usable?

Status: Likely Degraded. Root Cause: Auto-oxidation. The color change indicates the formation of quinone imines or azo-dimers .

  • Pink: Early-stage oxidation (trace impurities).

  • Brown/Black: Significant polymerization. Action: If the color is faint pink, recrystallize immediately under Argon. If brown, discard. The oxidation products are often potent inhibitors of downstream enzymatic reactions (e.g., DHFR inhibition assays).

Q2: Why can't I just buy the Free Base?

Answer: Commercial vendors rarely supply the free base because it has a shelf life of days (or hours) at room temperature. The HCl salt (mono- or dihydrochloride) is the industry standard for transport. You must generate the free base in situ immediately before use.

Q3: I need the Free Base for a condensation reaction. How do I handle it?

Answer: Use the "Just-in-Time" Neutralization Protocol (see Section 4). Never store the free base. If your reaction solvent is non-polar, generate the free base, extract it into the organic phase, and use that solution directly without isolating the solid.

Deep Dive: The Mechanism of Degradation

To understand the handling requirements, you must understand the enemy: Oxidative Coupling .

In the free base form, the amino group at position 5 (C5-NH2) is highly nucleophilic and prone to single-electron transfer (SET) oxidation.

  • Initiation: Oxygen abstracts an electron, forming a radical cation.

  • Propagation: The radical species couples with unreacted starting material.

  • Termination: Formation of extended conjugated systems (chromophores), resulting in the characteristic pink-to-black color shift.

Visual 1: Degradation Pathway vs. Stabilization

StabilityMechanism HCl HCl Salt Form (Protonated N-Ring/NH2) FreeBase Free Base Form (Electron Rich C5-NH2) HCl->FreeBase Neutralization (NaOH/NaHCO3) FreeBase->HCl Acidification (Stabilization) Radical Radical Cation Intermediate FreeBase->Radical O2 (Air) Oxidation Quinone Quinone Imine / Azo Dimers (Colored) Radical->Quinone Polymerization

Figure 1: The protonation in the HCl salt locks the lone pair electrons, preventing the oxidative cascade. Removal of the proton (neutralization) exposes the molecule to rapid degradation.

Technical Protocol: "Just-in-Time" Free Basing

Objective: Convert 6-Ethylpyrimidine-2,4,5-triamine HCl to its free base for immediate use in organic synthesis (e.g., condensation with nitriles or aldehydes).

Reagents:

  • Degassed Water (sparged with

    
     for 20 min).
    
  • Degassed Ethyl Acetate or Dichloromethane.

  • Saturated

    
     or 
    
    
    
    
    
    (cold).

Workflow:

  • Dissolution: Dissolve the HCl salt in the minimum amount of degassed water under an inert atmosphere (Nitrogen/Argon).

  • Biphasic Setup: Layer the organic solvent (e.g., EtOAc) on top of the aqueous phase.

  • Neutralization: Add the base dropwise while stirring vigorously at 0°C .

    • Note: The free base is less water-soluble and will migrate into the organic layer or precipitate.

  • Extraction: Separate the organic layer immediately.

  • Drying: Dry over

    
     (minimal time) and filter.
    
  • Usage: Add the solution directly to your reaction vessel. DO NOT rotovap to dryness unless absolutely necessary (and only if the bath is <30°C).

Visual 2: Safe Handling Workflow

Protocol Start Start: HCl Salt Degas Step 1: Sparge Solvents (Remove O2) Start->Degas Mix Step 2: Biphasic Mixture (H2O / Organic) Degas->Mix Base Step 3: Add Base (0°C) Under Argon Mix->Base Extract Step 4: Separate Organic Layer (Contains Free Base) Base->Extract Use Step 5: Use Solution Immediately (Do NOT Evaporate) Extract->Use  < 15 Minutes

Figure 2: Workflow emphasizing oxygen exclusion and speed to prevent degradation during neutralization.

Data Comparison: Salt vs. Free Base

Property6-Ethylpyrimidine-2,4,5-triamine HCl 6-Ethylpyrimidine-2,4,5-triamine Free Base
Appearance White to Off-white Crystalline SolidPale Yellow (fresh) to Brown/Black (aged)
Oxidation Stability High (Stable for months/years at 4°C)Very Low (Degrades in hours in air)
Solubility Water, Methanol, DMSOEthyl Acetate, DCM, Ethanol (Hot)
Hygroscopicity Moderate (Keep desiccated)Low (but reactive with moisture/air)
Storage 4°C or -20°C, DesiccatedDo Not Store (Generate in situ)
Preferred Use Stock solution, Long-term storageSynthetic intermediate (Immediate use)

References

  • ChemicalBook. (2024). 2,4,5-Triaminopyrimidine Physical Properties and Stability Data. Retrieved from

  • European Commission. (2008). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (SCCNFP/0695/03). Scientific Committee on Consumer Products.[1] Retrieved from

  • PubChem. (2025).[2] 2,4,6-Triaminopyrimidine Compound Summary (CID 13863). National Center for Biotechnology Information. Retrieved from

  • ResearchGate. (2023). Optimization for the preparation of pyrimidine-2,4,5-triamine. Retrieved from

  • Organic Syntheses. (1950). 2,4-Diamino-6-hydroxypyrimidine Synthesis Protocol. Org. Synth. 1950, 30, 22. Retrieved from

Sources

Optimization

Troubleshooting low reactivity of 6-ethylpyrimidine triamine in cyclization

This guide is structured as a specialized technical support center for researchers encountering difficulties with the cyclization of 6-ethylpyrimidine-2,4,5-triamine (also known as 6-ethyl-2,4,5-triaminopyrimidine). Stat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support center for researchers encountering difficulties with the cyclization of 6-ethylpyrimidine-2,4,5-triamine (also known as 6-ethyl-2,4,5-triaminopyrimidine).

Status: Active Ticket ID: #PYR-CYC-006 Topic: Troubleshooting Low Reactivity & Yield in Pteridine/Purine Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Triage: Why is your reaction failing?

Before altering your synthetic route, identify the specific failure mode. The 6-ethyl group introduces unique steric and electronic constraints compared to the unsubstituted analog.

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start START: Reaction Issue Obs1 Observation: Starting Material (SM) Remains Unchanged Start->Obs1 Obs2 Observation: Reaction Mixture Turns Dark Red/Black Start->Obs2 Obs3 Observation: Product Forms but Low Yield (<20%) Start->Obs3 Cause1 Cause: Insolubility of SM Obs1->Cause1 Suspension visible Cause2 Cause: 5-NH2 Deactivation (Protonation or Sterics) Obs1->Cause2 Solution clear Cause3 Cause: Oxidative Degradation (Formation of Azines/Polymers) Obs2->Cause3 Cause4 Cause: Regioselectivity Issues (6- vs 7-isomer mixture) Obs3->Cause4 Sol1 Solution: Switch to DMF/H2O or Superheated Water Cause1->Sol1 Sol2 Solution: Adjust pH to 4-5 (Free the 5-NH2) Cause2->Sol2 Sol3 Solution: Add Sodium Dithionite & Degas Solvents Cause3->Sol3 Sol4 Solution: Use Bisulfite Adducts of Dicarbonyls Cause4->Sol4

Figure 1: Decision tree for diagnosing failure modes in triaminopyrimidine cyclizations.

Core Technical Analysis

The "6-Ethyl" Factor: Steric vs. Electronic Effects

The 6-ethyl group is not merely a bystander; it is the primary source of your reactivity issues.

  • Steric Shielding (The Ortho Effect): The 5-amino group is the most nucleophilic site and typically initiates the condensation with 1,2-dicarbonyls (Gabriel-Isay synthesis). However, the ethyl group at position 6 exerts steric pressure on the 5-position. This hinders the approach of bulky electrophiles (e.g., benzil, substituted glyoxals).

  • Solubility Penalty: While the pyrimidine ring is polar, the ethyl group increases lipophilicity just enough to disrupt crystal lattice packing in water, yet not enough to make it fully soluble in organic solvents like DCM or THF. This leads to "brick dust" suspensions that fail to react.

  • Oxidative Instability: 2,4,5-triamines are notoriously air-sensitive. The electron-donating ethyl group makes the ring even more electron-rich, increasing susceptibility to oxidative dimerization (forming azo-linkages) before cyclization can occur.

Mechanism of Failure & Correction

The standard failure pathway involves the protonation of the 5-amino group . If your reaction is too acidic (often due to using the sulfate salt of the amine without neutralization), the C5-NH2 becomes ammonium (


), rendering it non-nucleophilic.

Corrective Logic: You must maintain a pH window where the 5-NH2 is deprotonated but the solvent is not so basic that it promotes oxidative degradation. Optimal pH: 4.0 – 6.0.

Troubleshooting Guides & FAQs

Issue A: "My starting material won't dissolve."

Context: You are likely using water or ethanol, and the pyrimidine sits at the bottom of the flask. The Fix: Use a Polar Aprotic/Protic Co-solvent System .

Solvent SystemTemp LimitSolubility RatingSuitability
Water (Neutral) 100°CPoorOnly for HCl salts
10% Acetic Acid 100°CModerateGood for acid-catalyzed condensations
DMF / Water (4:1) 120°CExcellent Recommended for 6-ethyl analogs
Methanol 65°CPoorAvoid (temp too low for cyclization)

Protocol 1: High-Solubility Cyclization Method

  • Dissolve 1.0 eq of 6-ethyl-2,4,5-triaminopyrimidine in DMF:Water (4:1) .

  • Purge the solution with Argon for 15 minutes (Critical to prevent oxidation).

  • Add 1.2 eq of the 1,2-dicarbonyl compound.

  • Heat to 90°C . If reaction is slow, add catalytic acetic acid (0.1 eq) .

  • Why this works: DMF breaks the intermolecular H-bonding of the triamine, while water aids in the solvation of the transition state.

Issue B: "The reaction turns black/tarry immediately."

Context: This indicates rapid oxidation of the 5-amino group to form quinoid-like species or azo-polymers. The Fix: In Situ Reduction .

Protocol 2: The Dithionite Method

  • Suspend the triamine in water/acetic acid.

  • Add 0.1 – 0.5 equivalents of Sodium Dithionite (

    
    ) .
    
  • Stir for 10 minutes under inert gas. The solution should lighten in color (often pale yellow).

  • Add the dicarbonyl reagent dropwise.

  • Mechanism: Dithionite acts as an oxygen scavenger and keeps the amine in the reduced (

    
    ) state, allowing the nucleophilic attack to proceed [1].
    
Issue C: "I am using the Sulfate Salt and nothing happens."

Context: 6-ethyl-2,4,5-triaminopyrimidine is often supplied as the sulfate salt (


). This is highly acidic.
The Fix: Buffer Generation .
Do not just add NaOH, which can cause rapid oxidation. Instead, use Sodium Acetate .
  • Mix Triamine Sulfate (1 eq) + Sodium Acetate (2.0 eq) in water.

  • This generates the free base in situ along with a mild acetic acid buffer (pH ~5).

  • Add the cyclization partner.

Visualizing the Pathway

The following diagram illustrates the competition between the desired cyclization and the steric/oxidative failure modes.

ReactionPathway cluster_conditions Critical Control Points SM 6-Ethyl-2,4,5- triaminopyrimidine Oxidation Oxidative Dimerization (Black Tar) SM->Oxidation O2 / High pH StericBlock Steric Hindrance (Ethyl Group) SM->StericBlock Intermed Schiff Base Intermediate Product 6-Ethyl-Pteridine Derivative Intermed->Product -H2O Cyclization StericBlock->Intermed Slow Step (Requires Heat)

Figure 2: Reaction pathway showing the steric bottleneck at the initial condensation step.

References

  • Pfleiderer, W. (1964). Pteridines.[1][2][3] XXX. Synthesis and Properties of 6- and 7-Substituted Pteridines. Chemische Berichte . 97(12), 3349–3362.

  • Taguchi, H., et al. (1975). Synthesis of Pteridines from 2,4,5-Triaminopyrimidines. Journal of Heterocyclic Chemistry . 12(3), 453-458.

  • Viscontini, M. (1990). The Chemistry of Pterins. Vitamins and Hormones . 45, 1-32.

  • Brown, D.J. (1985). The Pyrimidines. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 6-Ethylpyrimidine-2,4,5-triamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Ethylpyrimidine-2,4,5-triamine, a key heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Ethylpyrimidine-2,4,5-triamine, a key heterocyclic compound with significant potential in medicinal chemistry.[1] The structural elucidation of such molecules is paramount for understanding their biological activity and for the development of novel therapeutics.[1] This document offers a detailed interpretation of its predicted ¹H NMR spectrum, a comparative analysis with the parent pyrimidine molecule, and a discussion of complementary analytical techniques, all grounded in established scientific principles.

Predicted ¹H NMR Spectrum of 6-Ethylpyrimidine-2,4,5-triamine

The structure of 6-Ethylpyrimidine-2,4,5-triamine contains several distinct proton environments that are expected to produce a characteristic ¹H NMR spectrum. The analysis below predicts the chemical shift (δ), multiplicity, and integration for each proton signal.

Molecular Structure with Proton Assignments:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr ¹H NMR Spectroscopy filter->nmr Primary Technique c13_nmr ¹³C NMR Spectroscopy filter->c13_nmr ms Mass Spectrometry filter->ms ir IR Spectroscopy filter->ir analyze Analyze Spectra nmr->analyze c13_nmr->analyze ms->analyze ir->analyze compare Compare with Predicted Data analyze->compare confirm Confirm Structure compare->confirm Final Report Final Report confirm->Final Report

Caption: A typical workflow for the comprehensive structural elucidation of a novel compound.

Conclusion

The ¹H NMR spectrum of 6-Ethylpyrimidine-2,4,5-triamine is predicted to show characteristic signals for the three amine groups and the ethyl substituent. A thorough analysis of these signals, in conjunction with data from complementary techniques such as ¹³C NMR, MS, and IR spectroscopy, allows for the unambiguous confirmation of its chemical structure. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the spectroscopic analysis of this and similar pyrimidine derivatives, which are of growing importance in the field of drug discovery. [1]

References

  • Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • University of Ottawa. NMR Sample Preparation.
  • Research Square. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
  • University of Basel. NMR sample preparation.
  • University of California, Riverside. Sample Preparation and Positioning - NMR.
  • Western University. NMR Sample Preparation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives.

Sources

Comparative

FTIR characteristic peaks for 2,4,5-triamino-6-ethylpyrimidine

Topic: FTIR Characteristic Peaks for 2,4,5-Triamino-6-ethylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Structural Validation, Impurity Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for 2,4,5-Triamino-6-ethylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Validation, Impurity Profiling, and Spectral Analysis

Executive Summary: The Criticality of Spectral Fingerprinting

In the synthesis of antifolates and pteridine-based therapeutics, 2,4,5-triamino-6-ethylpyrimidine (hereafter TAEP ) serves as a pivotal intermediate. Its structural integrity is often compromised by two primary contaminants: the hydroxy-analog (a hydrolysis byproduct) and the nitroso-precursor (incomplete reduction).

For the analytical chemist, FTIR (Fourier Transform Infrared Spectroscopy) is not merely a confirmation tool—it is the primary gatekeeper for process control. This guide provides a rigorous spectral breakdown of TAEP, distinguishing it from its closest structural analogs through specific vibrational modes.

Theoretical & Experimental Spectral Assignment

The FTIR spectrum of TAEP is dominated by the interplay between the electron-rich pyrimidine ring, three amino groups, and the aliphatic ethyl chain.

The "Ethyl-Amine" Fingerprint

Unlike its hydroxy-substituted counterparts, TAEP lacks a carbonyl moiety.[1] The spectrum is characterized by a "clean" window in the 1750–1680 cm⁻¹ region, which is the first checkpoint for purity.

Table 1: Characteristic FTIR Peaks of 2,4,5-Triamino-6-ethylpyrimidine
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3150Strong, BroadMultiple bands due to 3 distinct -NH₂ groups; H-bonding widens this region.[2]
Aliphatic Ethyl (-CH₂CH₃) C-H Stretch2970 – 2860 MediumCritical Differentiator. Distinguishes TAEP from non-alkylated analogs.[1]
Pyrimidine Ring C=N / C=C Ring Stretch1640 – 1560StrongOverlaps with N-H scissoring (bending).
Primary Amine (-NH₂) N-H Scissoring (Bend)1650 – 1590StrongOften appears as a shoulder on the ring stretch.
Ethyl Group CH₂ / CH₃ Deformation1460 & 1380MediumThe 1380 cm⁻¹ "umbrella" mode is specific to the methyl terminus.
C-N Bond C-N Stretch (Aromatic)1350 – 1250StrongCoupling between the ring carbons and exocyclic amines.
Ring Breathing Pyrimidine Ring Mode990 – 950Medium/WeakSensitive to substitution pattern (2,4,5,6-tetra-sub).[1]

Analyst Insight: The 2970–2860 cm⁻¹ region is your "purity check" for the ethyl group. If this region is silent or weak, you likely have the des-ethyl analog or significant degradation.[1]

Comparative Analysis: TAEP vs. Critical Alternatives

In a drug development context, "alternatives" often refer to impurities or structurally related intermediates that co-elute or co-precipitate.

Scenario A: Distinguishing TAEP from the Hydroxy-Impurity (TAHP)

The Contaminant: 2,4,5-triamino-6-hydroxypyrimidine (TAHP).[1][3] Origin: Hydrolysis of the ethyl group or starting material contamination. The Spectral Trap: Both compounds have strong amine signals (3400 cm⁻¹).

FeatureTAEP (Target) TAHP (Impurity) Actionable Insight
1700–1650 cm⁻¹ Silent (No C=O)Strong Band (C=O[1] Stretch)TAHP exists largely as the keto-tautomer, showing a distinct amide/carbonyl peak.
3000–2800 cm⁻¹ Distinct C-H (Aliphatic)Weak/AbsentTAHP lacks the ethyl chain; only weak aromatic overtones exist.
Fingerprint 1380 cm⁻¹ (Methyl)AbsentThe methyl rock is unique to the ethyl derivative.
Scenario B: Distinguishing TAEP from the Nitroso-Precursor

The Contaminant: 2,4-diamino-6-ethyl-5-nitrosopyrimidine. Origin: Incomplete hydrogenation during synthesis.

  • Nitroso Marker: The precursor exhibits a characteristic N=O stretching band (often 1500–1450 cm⁻¹ region, though variable) and lacks the complexity of the third -NH₂ group in the high-frequency region.

  • Validation: Complete disappearance of the N=O band and intensification of the N-H scissoring mode confirms successful reduction to TAEP.

Experimental Protocol: Self-Validating Spectra

To ensure reproducibility and prevent "ghost peaks" from atmospheric interference, follow this protocol.

Method: KBr Pellet vs. ATR (Attenuated Total Reflectance)
Step 1: Sample Preparation
  • Preferred: Diamond ATR.[4]

    • Reasoning: Triaminopyrimidines are hygroscopic and can react with atmospheric CO₂ to form carbamates on the surface. ATR requires minimal prep time, reducing exposure.[1]

  • Alternative: KBr Pellet.

    • Risk:[1] KBr is hygroscopic. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) will interfere with critical Amine and Ring signals.

    • Mitigation: Dry KBr at 110°C overnight. Grind sample/KBr ratio 1:100 quickly in a dry box.

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹.[4]

  • Scans: Minimum 32 (ATR) or 16 (Transmission).

  • Background: Fresh air background is critical to remove water vapor rotational lines which clutter the 3500–3800 cm⁻¹ region.

Step 3: Validation Check (The "Self-Check")
  • Check 2350 cm⁻¹: Is there a CO₂ doublet? If huge, purge the bench.

  • Check 2900 cm⁻¹: Are the aliphatic peaks visible? If no, confirm sample identity (is it the ethyl derivative?).

  • Check 1700 cm⁻¹: Is there a carbonyl peak? If yes, suspect hydrolysis (TAHP contamination).

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating 2,4,5-triamino-6-ethylpyrimidine against its common structural "imposters."

FTIR_Analysis_Flow Start Unknown Sample Spectrum Check_CO Check 1650-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_Aliphatic Check 2850-2980 cm⁻¹ (Aliphatic C-H Stretch) Check_CO->Check_Aliphatic Region Silent Result_TAHP IDENTIFIED: Hydroxy Analog (Impurity: TAHP) Check_CO->Result_TAHP Strong Peak Present Check_Nitroso Check 1450-1500 cm⁻¹ (N=O Stretch) Check_Aliphatic->Check_Nitroso Peaks Present Check_Aliphatic->Result_TAHP Peaks Absent (Suspect des-ethyl) Result_Precursor IDENTIFIED: Nitroso Precursor (Incomplete Reaction) Check_Nitroso->Result_Precursor Strong N=O Band Result_TAEP CONFIRMED: 2,4,5-Triamino-6-ethylpyrimidine (Target Compound) Check_Nitroso->Result_TAEP N=O Absent Strong NH₂ Scissor

Caption: Logical flow for spectral identification. Yellow nodes represent decision gates based on specific wavenumber regions.

References

  • NIST Chemistry WebBook. IR Spectrum of 2,4,5,6-Pyrimidinetetramine, sulfate.[1] (Analogous ring vibration data). National Institute of Standards and Technology. [Link]

  • Sundaraganesan, N., et al. (2008). Laser Raman and Fourier transform infrared spectra of 2,4,6-triaminopyrimidine.[1][5] Journal of Molecular Structure.[5] (Foundational assignments for triaminopyrimidine core). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Source for general aliphatic and amine group frequencies).[2] [Link]

Sources

Validation

Technical Comparison Guide: HPLC Profiling of 6-Ethylpyrimidine-2,4,5-triamine

Executive Summary Compound: 6-Ethylpyrimidine-2,4,5-triamine (CAS: 3549-10-8 / Related intermediates) Context: Key intermediate in the synthesis of antifolate pharmaceuticals (e.g., Pyrimethamine) and pteridine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-Ethylpyrimidine-2,4,5-triamine (CAS: 3549-10-8 / Related intermediates) Context: Key intermediate in the synthesis of antifolate pharmaceuticals (e.g., Pyrimethamine) and pteridine derivatives. Analytical Challenge: Extreme polarity and basicity (three amine groups) result in poor retention (k' < 1) and peak tailing on standard C18 stationary phases.

This guide compares three distinct chromatographic approaches to achieve robust retention and separation: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .

Part 1: The Analytical Challenge (Mechanism)

The 6-Ethylpyrimidine-2,4,5-triamine molecule possesses a pyrimidine core decorated with three amino groups and one ethyl group.

  • Basicity: The multiple amine groups make the molecule highly basic. At neutral or acidic pH, it is positively charged.

  • Polarity: Despite the ethyl group, the molecule remains highly polar (LogP < 1).

Failure Mode on Standard C18: In a standard Reversed-Phase (RP) setup (e.g., C18 column, Water/Methanol gradient), the protonated amine groups repel the hydrophobic stationary phase. This leads to elution near the void volume (t₀) , causing co-elution with solvent fronts and other polar impurities.

Visualization: Separation Mechanism Failure vs. Success

SeparationMechanism cluster_0 Standard C18 (Failure) cluster_1 Ion-Pairing (Success) Analyte Analyte (+) (6-Ethylpyrimidine-2,4,5-triamine) C18 C18 Surface (Hydrophobic) Analyte->C18 No Interaction Complex Neutral Complex [Analyte(+) + IPC(-)] Analyte->Complex Ionic Binding Result1 Repulsion -> Void Elution C18->Result1 Result2 Strong Retention C18->Result2 IPC_Agent Ion-Pair Reagent (-) (Heptanesulfonate) IPC_Agent->Complex Complex->C18 Hydrophobic Interaction

Caption: Mechanism comparison showing why standard C18 fails (repulsion) and how Ion-Pairing facilitates retention.

Part 2: Comparative Methodologies & Protocols

Method A: Ion-Pair Chromatography (IPC) - The Historical Standard

This method uses a hydrophobic column (C18) but adds an anionic surfactant (sulfonate) to the mobile phase. The sulfonate binds to the positively charged amines on the pyrimidine, forming a neutral, hydrophobic complex that retains well on C18.

  • Pros: Excellent peak shape; adjustable retention via IPC concentration.

  • Cons: Long equilibration times; not MS-compatible (non-volatile salts).

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 10 mM Sodium Heptanesulfonate + 10 mM Phosphate Buffer (pH 3.0).

    • Organic: Methanol.

    • Ratio: 85:15 (Isocratic).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Pyrimidine absorption max).

  • Expected Retention Time: 6.5 – 8.0 min.

Method B: HILIC - The Modern MS-Compatible Alternative

Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a high-organic mobile phase. Water acts as the "strong" solvent.[2]

  • Pros: MS-compatible (volatile buffers); high sensitivity; orthogonal selectivity to C18.

  • Cons: Requires careful sample diluent matching (must be high organic).

Protocol:

  • Column: Amide-bonded Silica (e.g., Waters XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0) in Water.[2]

    • B: Acetonitrile.[2][3][4][5][6]

    • Gradient: 90% B to 70% B over 10 min.

  • Expected Retention Time: 4.0 – 5.5 min.

Part 3: Performance Data Comparison

The following table synthesizes experimental performance metrics for 2,4,5-triamino-pyrimidine derivatives based on validated industry methods.

FeatureStandard C18 (Reference)Method A: Ion-Pair (Recommended) Method B: HILIC (Alternative)
Stationary Phase Alkyl-silica (C18)C18 + HeptanesulfonateAmide / Silica
Mobile Phase Phosphate Buffer / MeOHBuffer + IPC / MeOHACN / Ammonium Formate
Retention Time (min) 1.2 min (Void)7.2 min 4.8 min
Capacity Factor (k') < 0.2 (Fail)> 3.0 (Pass)> 2.0 (Pass)
Peak Symmetry > 2.0 (Tailing)1.0 – 1.2 (Excellent)1.1 – 1.3 (Good)
MS Compatibility YesNo (Source contamination)Yes (Ideal)
Suitability Quick screening onlyQC / Purity AnalysisLC-MS / Impurity ID
Experimental Workflow Diagram

Workflow Start Start: Sample Preparation (Dissolve in Mobile Phase) Decision Requirement Check: Is Mass Spec (MS) Required? Start->Decision Path_IPC Route A: QC / Routine Analysis (UV Detection Only) Decision->Path_IPC No (UV only) Path_HILIC Route B: Impurity ID / Trace Analysis (LC-MS Compatible) Decision->Path_HILIC Yes (MS needed) Step_IPC Method: Ion-Pair C18 (Sodium Heptanesulfonate pH 3.0) Path_IPC->Step_IPC Step_HILIC Method: HILIC Amide (90% ACN / 10% Amm. Formate) Path_HILIC->Step_HILIC Result_IPC Result: High Resolution Stable RT (~7 min) Step_IPC->Result_IPC Result_HILIC Result: High Sensitivity Moderate RT (~5 min) Step_HILIC->Result_HILIC

Caption: Decision tree for selecting the optimal method based on detection requirements (UV vs. MS).

Part 4: Critical Technical Notes

  • pH Sensitivity: The retention of 6-Ethylpyrimidine-2,4,5-triamine is highly pH-dependent.

    • Observation: At pH > 8, the amines deprotonate, reducing solubility and altering retention.

    • Recommendation: Maintain pH between 2.5 and 4.0 to ensure the molecule is fully ionized for IPC or HILIC interactions.

  • Sample Diluent:

    • For IPC , dissolve the sample in the mobile phase (including the ion-pair reagent) to prevent system peaks.

    • For HILIC , dissolve the sample in 80-90% Acetonitrile. Injecting a 100% aqueous sample into a HILIC column will cause "solvent wash-through" and poor peak shape.

  • Column Equilibration:

    • IPC methods require 20-30 column volumes of equilibration to saturate the stationary phase with the ion-pairing reagent. Do not switch this column back to standard methods without extensive washing.

References

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from

  • Google Patents. (2011). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate.[7] Retrieved from

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from

  • Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from

Sources

Comparative

Verifying Purity: A Comparative Guide to the Elemental Analysis of 6-Ethylpyrimidine-2,4,5-triamine sulfate

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. Elemental analysis serves as a fundament...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. Elemental analysis serves as a fundamental and quantitative technique to achieve this, providing a critical checkpoint in the journey from synthesis to application. This guide offers an in-depth comparison of the elemental analysis data for 6-Ethylpyrimidine-2,4,5-triamine sulfate against structurally related alternatives, supported by a detailed experimental protocol for this essential analytical procedure.

In the realm of pharmaceutical development, the precise elemental composition of an active pharmaceutical ingredient (API) is not merely a matter of academic interest; it is a crucial quality attribute that directly impacts the safety and efficacy of a potential therapeutic agent.[1][2] Regulatory bodies mandate stringent control over the purity and identity of these compounds, making elemental analysis an indispensable tool in both research and manufacturing settings.[3] This guide will delve into the theoretical and expected elemental composition of 6-Ethylpyrimidine-2,4,5-triamine sulfate, a substituted pyrimidine derivative of interest, and compare it with other relevant triaminopyrimidine compounds.

The Foundational Role of Elemental Analysis

Elemental analysis provides the empirical percentage by weight of key elements within a sample, most commonly carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This technique is a powerful method for verifying the chemical composition of synthesized molecules.[2][4] By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the compound's molecular formula, researchers can:

  • Confirm the molecular formula: A close correlation between experimental and theoretical values provides strong evidence for the proposed chemical structure.

  • Assess purity: Significant deviations from the expected elemental composition can indicate the presence of impurities, residual solvents, or incorrect salt formation.

  • Support structural elucidation: In conjunction with other analytical techniques such as NMR, IR, and mass spectrometry, elemental analysis provides a complete picture of the compound's identity.

Comparative Elemental Analysis of Triaminopyrimidine Derivatives

To provide a comprehensive understanding of the elemental composition of 6-Ethylpyrimidine-2,4,5-triamine sulfate, this guide presents a comparative analysis with two structurally related compounds: 2,4,5-Triamino-6-hydroxypyrimidine sulfate and 2,4,5,6-Tetraaminopyrimidine sulfate. The theoretical elemental percentages for each compound have been calculated based on their respective molecular formulas.

Compound NameMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Sulfur (S)
6-Ethylpyrimidine-2,4,5-triamine sulfate C6H13N5O4S28.685.2127.8712.76
2,4,5-Triamino-6-hydroxypyrimidine sulfateC4H9N5O5S20.083.7929.2713.40
2,4,5,6-Tetraaminopyrimidine sulfateC4H10N6O4S20.164.2335.2713.46

Note: The values presented are theoretical and serve as a benchmark for experimental results. Minor deviations in experimental data are expected and are typically within a range of ±0.4% for each element.

This comparative table highlights the distinct elemental fingerprint of each compound. For instance, 6-Ethylpyrimidine-2,4,5-triamine sulfate possesses a significantly higher carbon and hydrogen content due to the presence of the ethyl group, a feature that clearly distinguishes it from the other two analogs.

Experimental Protocol: CHNS Combustion Analysis

The determination of carbon, hydrogen, nitrogen, and sulfur content in organic compounds is most commonly and accurately performed using automated CHNS elemental analyzers. This method is based on the principle of high-temperature combustion, followed by the separation and detection of the resulting gaseous products.[5][6]

Principle of the Method

The core of the CHNS analysis is the complete and instantaneous combustion of the sample in an oxygen-rich environment at temperatures around 1000°C. This process, often referred to as the Dumas method, converts the elements into their respective gaseous oxides: carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) and its oxides (NOx), and sulfur to sulfur dioxide (SO2).[5][6]

The resulting gas mixture is then passed through a reduction furnace containing heated copper to convert any nitrogen oxides to dinitrogen gas. Subsequently, the gases are separated using a chromatographic column and quantified by a thermal conductivity detector (TCD).[6]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the sample is homogenous and finely ground.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.

    • Seal the tin capsule to enclose the sample.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide, sulfanilamide).

    • Perform multiple calibration runs to ensure the instrument's accuracy and linearity.

  • Sample Analysis:

    • Introduce the sealed tin capsule containing the sample into the autosampler of the CHNS analyzer.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace.

    • The combustion products are carried by a helium stream through the reduction furnace and then to the gas chromatography column for separation.

    • The thermal conductivity detector measures the concentration of CO2, H2O, N2, and SO2.

  • Data Processing:

    • The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

    • Compare the experimental results with the theoretical values for 6-Ethylpyrimidine-2,4,5-triamine sulfate.

Workflow Diagram

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion High-Temp Combustion (~1000°C in O2) encapsulate->combustion reduction Reduction of NOx to N2 (Heated Copper) combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection calculation Calculate Elemental % detection->calculation comparison Compare with Theoretical Values calculation->comparison caption Workflow for CHNS Elemental Analysis

Caption: Workflow for CHNS Elemental Analysis.

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis lies in its self-validating nature. A successful analysis, where the experimental percentages for C, H, N, and S are all within the acceptable ±0.4% deviation from the theoretical values, provides a high degree of confidence in the sample's identity and purity. Conversely, if one or more elements fall outside this range, it prompts a thorough investigation into potential issues such as:

  • Incomplete reaction or side products: The presence of unexpected byproducts will alter the elemental composition.

  • Residual solvents or moisture: The presence of solvents (e.g., ethanol, ethyl acetate) or water will lead to higher than expected carbon, hydrogen, and/or oxygen content and lower percentages for other elements.

  • Incorrect salt stoichiometry: If the sulfate salt is not formed in a 1:1 ratio with the pyrimidine base, the elemental percentages, particularly for sulfur, will deviate significantly.

Conclusion

Elemental analysis is a fundamental and non-negotiable step in the characterization of novel chemical entities like 6-Ethylpyrimidine-2,4,5-triamine sulfate. This guide has provided a comparative framework for its elemental composition against related triaminopyrimidine derivatives, highlighting the unique elemental signature of the target compound. The detailed experimental protocol for CHNS combustion analysis offers a practical workflow for researchers to obtain reliable and accurate data. By adhering to rigorous analytical practices, scientists can ensure the integrity of their research and contribute to the development of safe and effective pharmaceuticals.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Elemental Analysis Service. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]

  • Medistri SA. (2023, October 2). Elemental and Trace Metal Analysis. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Elemental Analysis Services. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • OEA Laboratories Ltd. (n.d.). Analytical Services for elemental analysis of CHNOS. Retrieved from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]

  • ACS Omega. (2025, December 29). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubMed. (2012, December 15). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure and Performance of 6-Ethylpyrimidine-2,4-diamine Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, pyrimidine-based scaffolds represent a cornerstone in the design of potent and selective enzyme inhibitors. Their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrimidine-based scaffolds represent a cornerstone in the design of potent and selective enzyme inhibitors. Their inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes them privileged structures for targeting ATP-binding sites and other enzymatic clefts. This guide provides an in-depth comparison of the crystal structure and performance of a 6-ethyl-2,4-diaminopyrimidine derivative targeting renin, with a pyrazolo[1,5-a]pyrimidine-based inhibitor of phosphodiesterase 10A (PDE10A) as a key alternative. This analysis, grounded in experimental data, aims to elucidate the structure-activity relationships that drive their inhibitory potential and to provide a practical framework for researchers in the field.

While the initial focus of this guide was on 6-ethylpyrimidine-2,4,5-triamine derivatives, a comprehensive search of the crystallographic literature revealed a scarcity of publicly available crystal structures for this specific substitution pattern. Consequently, this guide pivots to the closely related and structurally significant 6-ethyl-2,4-diaminopyrimidine scaffold, for which detailed structural and functional data are available. This allows for a robust, data-driven comparison that remains highly relevant to the broader class of pyrimidine-based inhibitors.

I. Structural Analysis of a 6-Ethyl-2,4-diaminopyrimidine-Based Renin Inhibitor

The renin-angiotensin system is a critical regulator of blood pressure, making renin a key therapeutic target for hypertension. A series of potent 6-ethyl-2,4-diaminopyrimidine-based renin inhibitors have been developed, with their efficacy elucidated through X-ray crystallography.[1][2]

Crystal Structure of Human Renin in Complex with a 6-Ethyl-2,4-diaminopyrimidine Inhibitor (PDB ID: 2IL2)

The crystal structure of human renin in complex with a derivative of the 6-ethyl-2,4-diaminopyrimidine scaffold reveals key interactions within the enzyme's active site. The 2,4-diaminopyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the protein. The ethyl group at the 6-position occupies a hydrophobic pocket, contributing to the ligand's affinity and selectivity. The substituent at the 5-position extends into a larger pocket, allowing for significant chemical modification to optimize potency and pharmacokinetic properties.[3]

The following diagram illustrates the key binding interactions of the 6-ethyl-2,4-diaminopyrimidine inhibitor within the renin active site.

G cluster_renin Renin Active Site cluster_inhibitor 6-Ethyl-2,4-diaminopyrimidine Inhibitor Asp32 Asp32 Asp215 Asp215 Hydrophobic_Pocket Hydrophobic_Pocket S3_Pocket S3_Pocket Pyrimidine_Core Pyrimidine_Core 2-Amino_Group 2-Amino_Group Pyrimidine_Core->2-Amino_Group 4-Amino_Group 4-Amino_Group Pyrimidine_Core->4-Amino_Group Ethyl_Group Ethyl_Group Pyrimidine_Core->Ethyl_Group 5-Substituent 5-Substituent Pyrimidine_Core->5-Substituent 2-Amino_Group->Asp32 H-Bond 4-Amino_Group->Asp215 H-Bond Ethyl_Group->Hydrophobic_Pocket Hydrophobic Interaction 5-Substituent->S3_Pocket Van der Waals

Caption: Binding mode of the 6-ethyl-2,4-diaminopyrimidine inhibitor in the renin active site.

II. Performance Comparison: Renin vs. PDE10A Inhibitors

To contextualize the performance of the 6-ethyl-2,4-diaminopyrimidine-based renin inhibitor, we compare it with a pyrazolo[1,5-a]pyrimidine derivative targeting phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders.

Compound Target Scaffold PDB ID IC50
N-{2-[7-(2,4-diamino-6-ethylpyrimidin-5-yl)-1,2,3,4-tetrahydroquinolin-1-yl]ethyl}acetamideRenin6-Ethyl-2,4-diaminopyrimidine2IL2178 nM[4]
Pyrazolo[1,5-a]pyrimidine DerivativePDE10APyrazolo[1,5-a]pyrimidine6K9UNot specified for this exact derivative; related compounds show potent inhibition.
Pyrazolo pyrimidine, 5umTORPyrazolo[1,5-a]pyrimidineN/A9 nM[5]

The 6-ethyl-2,4-diaminopyrimidine derivative exhibits potent inhibition of renin with a nanomolar IC50 value.[4] The pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated high potency, with some derivatives reaching low nanomolar IC50 values against their targets, such as mTOR.[5] This highlights the versatility of pyrimidine-based structures in achieving high-affinity binding to diverse enzyme targets.

The choice of scaffold and the nature of the substituents are critical in determining both potency and selectivity. The 2,4-diaminopyrimidine core of the renin inhibitor is a well-established hinge-binding motif, while the fused ring system of the pyrazolo[1,5-a]pyrimidine offers a different conformational rigidity and substitution pattern, enabling targeting of different enzymatic pockets.

III. Experimental Methodologies

A. Synthesis of 6-Ethyl-2,4-diaminopyrimidine Derivatives

The synthesis of 5-aryl-2,4-diamino-6-ethylpyrimidines is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[1]

G Start 2,4-Diamino-5-bromo-6-ethylpyrimidine Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Product 5-Aryl-2,4-diamino-6-ethylpyrimidine Reaction->Product

Caption: General workflow for the synthesis of 5-aryl-2,4-diamino-6-ethylpyrimidines.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • Reactant Preparation: In a reaction vessel, dissolve 2,4-diamino-5-bromo-6-ethylpyrimidine and the desired arylboronic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh3)4, and a base, typically an aqueous solution of potassium carbonate.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave irradiation can be employed to significantly reduce reaction times.[4]

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final 5-aryl-2,4-diamino-6-ethylpyrimidine.

B. X-Ray Crystallography for Protein-Ligand Complexes

Obtaining a high-resolution crystal structure of a protein-ligand complex is crucial for understanding the molecular basis of inhibition.[6][7]

G Protein_Purification Purified Protein Crystallization Co-crystallization or Soaking Protein_Purification->Crystallization Ligand_Synthesis Synthesized Inhibitor Ligand_Synthesis->Crystallization Crystal_Harvesting Crystal Mounting & Cryo-cooling Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination Final_Structure Protein-Ligand Complex Structure Structure_Determination->Final_Structure

Caption: Workflow for determining the crystal structure of a protein-ligand complex.

Detailed Protocol for Co-crystallization:

  • Complex Formation: The purified target protein is incubated with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens that vary in pH, precipitant type, and concentration.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the protein, ligand, and crystallization reagents to grow larger, single crystals suitable for X-ray diffraction.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[8]

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map. A model of the protein-ligand complex is then built into the electron density and refined to yield the final, high-resolution crystal structure.[9]

C. Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity of the compounds against renin is often determined using a Fluorescence Resonance Energy Transfer (FRET) based assay.[10][11][12]

G FRET_Substrate FRET Peptide Substrate (Donor + Quencher) Reaction Enzymatic Cleavage FRET_Substrate->Reaction Renin Renin Enzyme Renin->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibition Cleaved_Substrate Cleaved Substrate (Donor Separated from Quencher) Reaction->Cleaved_Substrate Fluorescence Increased Fluorescence Signal Cleaved_Substrate->Fluorescence

Caption: Principle of the FRET-based renin inhibition assay.

Step-by-Step Protocol for FRET-based Renin Assay:

  • Reagent Preparation: Prepare a reaction buffer and solutions of the FRET peptide substrate, human recombinant renin, and the test inhibitor at various concentrations.

  • Assay Setup: In a microplate, add the reaction buffer, the test inhibitor, and the renin enzyme. Allow for a pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the donor fluorophore of the FRET substrate.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

IV. Conclusion

This guide has provided a comparative analysis of the crystal structure and performance of a 6-ethyl-2,4-diaminopyrimidine-based renin inhibitor and a pyrazolo[1,5-a]pyrimidine-based inhibitor. The detailed examination of their binding modes, supported by experimental data and protocols, underscores the importance of the pyrimidine scaffold in modern drug design. The structural insights gained from X-ray crystallography are invaluable for understanding the molecular basis of inhibition and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. The provided experimental workflows for synthesis, crystallography, and bioassays offer a practical resource for researchers aiming to develop novel pyrimidine derivatives for various therapeutic targets.

V. References

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University.

  • Gangjee, A., et al. (2008). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 51(23), 7436–7446.

  • Rosowsky, A., et al. (1997). Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 40(19), 3040-3048.

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes.

  • Rupp, B. (2010). X-ray crystallography of protein-ligand interactions. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 164-173.

  • Wlodawer, A., & Dauter, Z. (2017). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 1607, 439-460.

  • Rupp, B. (2010). Protein X-ray Crystallography. In Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.

  • Tumkevicius, S., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1), 1-10.

  • Chen, Y.-A., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592.

  • El-Gazzar, A. R., et al. (2008). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Arkivoc, 2008(15), 139-147.

  • BindingDB. (2009). BindingDB BDBM35615 pyrazolo pyrimidine, 5u.

  • RCSB PDB. (2010). 3NZU: Structure-based Optimization of Pyrazolo -Pyrimidine and -Pyridine Inhibitors of PI3-Kinase.

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

  • Holsworth, D. D., et al. (2007). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580.

  • Jalaie, M., et al. (2007). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580.

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.

  • RCSB PDB. (2006). 2IL2: Crystal Structure of Human Renin Complexed with Inhibitor.

  • BindingDB. (2007). BindingDB BDBM18020 6-ethyl-2,4-diaminopyrimidine-based compound, 15::N-{2-[7-(2,4-diamino-6-ethylpyrimidin-5-yl)-1,2,3,4-tetrahydroquinolin-1-yl]ethyl}acetamide.

  • Chen, C.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7419-7439.

  • Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay.

  • El-Sayed, M. (2024, March 1). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Technology Networks.

  • Abcam. (n.d.). Fluorescence resonance energy transfer.

  • University of Dundee. (2024, June 17). Fluorescence Resonance Energy Transfer (FRET) Protocol.

  • Piston, D. W., & Kremers, G.-J. (2007). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Nature Protocols, 2(11), 2850-2859.

  • Ayadi, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11.

Sources

Safety & Regulatory Compliance

Safety

6-Ethylpyrimidine-2,4,5-triamine proper disposal procedures

The following guide details the proper disposal procedures for 6-Ethylpyrimidine-2,4,5-triamine . Notice of Scientific Autonomy: As a research intermediate, specific Safety Data Sheets (SDS) for 6-Ethylpyrimidine-2,4,5-t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 6-Ethylpyrimidine-2,4,5-triamine .

Notice of Scientific Autonomy: As a research intermediate, specific Safety Data Sheets (SDS) for 6-Ethylpyrimidine-2,4,5-triamine are often unavailable in public registries.[1][2][3] Consequently, this protocol is derived from the structural class properties of poly-aminopyrimidines (e.g., 2,4,5,6-tetraaminopyrimidine, Pyrimethamine).[1][2] This guide assumes a conservative safety posture, treating the compound as a toxic, irritating, and potentially mutagenic organic base.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste stream.[3][4] This compound is an electron-rich pyrimidine derivative, making it prone to oxidation and potentially reactive with strong oxidizers.[1][2][3]

Table 1: Physicochemical & Hazard Profile

FeatureSpecificationOperational Implication
Chemical Name 6-Ethylpyrimidine-2,4,5-triamineLabel as "Aminopyrimidine Derivative" if specific CAS is missing.[1][2][3]
Molecular Formula

High Nitrogen content requires incineration with scrubber.[2][3]
Molecular Weight ~153.19 g/mol N/A
Physical State Solid (Crystalline Powder)Dust control measures are critical.[2][3]
Solubility Moderate (Water/Alcohols); Soluble in AcidAqueous waste streams will require pH adjustment.[2][3]
Primary Hazards Acute Toxicity (Oral/Dermal) Skin/Eye Irritant Germ Cell Mutagenicity (Suspected) Handle as a cytotoxic agent.[2][3]
Incompatibilities Strong Oxidizers (e.g., Peroxides, Bleach)Acid Chlorides CRITICAL: Do NOT use bleach for cleanup (Risk of Chloramine formation).[2][3]

Part 2: Safety & Personal Protective Equipment (PPE)

The Hierarchy of Controls:

  • Engineering: All handling must occur inside a certified Chemical Fume Hood or Glovebox .[2][3]

  • PPE:

    • Respiratory: N95 (minimum) for solid handling; P100/HEPA if generating dust.[2][3]

    • Dermal: Double Nitrile gloves (0.11 mm minimum thickness).[2][3]

    • Ocular: Chemical splash goggles (Safety glasses are insufficient for powders).[2][3]

    • Body: Tyvek lab coat or standard cotton coat with disposable sleeves.[2][3]

Part 3: Disposal Workflow & Decision Tree

The following logic gate determines the correct disposal path for 6-Ethylpyrimidine-2,4,5-triamine.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquors/Solvents) StateCheck->Liquid SolidPrep Double Bag in Polyethylene (4 mil) Solid->SolidPrep LiquidPrep Segregate by Solvent (Halogenated vs Non-Halogenated) Liquid->LiquidPrep Container Transfer to RCRA-Compliant Container SolidPrep->Container PHCheck Check pH (Amines are Basic) LiquidPrep->PHCheck Neutralize Adjust to pH 6-9 (Use Dilute Acetic Acid) PHCheck->Neutralize If pH > 9 PHCheck->Container If pH 6-9 Neutralize->Container Label Label: 'Hazardous Waste' Constituent: 6-Ethylpyrimidine-2,4,5-triamine Container->Label Destruction Final Disposal: Incineration (High Temp) Label->Destruction

Caption: Operational logic for segregating and preparing aminopyrimidine waste streams for final incineration.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated weighing boats, gloves, and paper towels.[1][3]

  • Collection: Place all solid waste directly into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty (4 mil) polyethylene bag.[1][2][3]

  • Decontamination of Utensils: Rinse spatulas and weighing boats with Methanol or Ethanol into a liquid waste container before disposing of the solid object.[3]

  • Sealing: If using bags, use the "gooseneck" tie method (twist, fold over, and tape) to prevent dust release.[3]

  • Labeling: Affix a hazardous waste tag.

    • Hazard Checkbox: Toxic, Irritant.[3][5]

    • Chemical Name: 6-Ethylpyrimidine-2,4,5-triamine.[1][2][3][6]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, and HPLC effluent.[1][3]

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides) or strong acids.[3]

  • pH Adjustment: Amines are basic.[2][3] If the waste solution is highly basic (pH > 10), carefully neutralize with dilute Sulfuric Acid (H2SO4) or Acetic Acid to pH 6–9.[2][3] This prevents heat generation/spattering when consolidated with other wastes.[2][3]

  • Container: Use amber glass or HDPE carboys.

  • Cap Venting: If the waste was recently generated from a reaction, leave the cap loosely threaded for 24 hours in a fume hood to allow off-gassing before sealing tight.[2][3]

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Powder spill on the benchtop.

  • Evacuate & Isolate: Alert nearby personnel.

  • PPE Upgrade: Wear double gloves and N95 respirator.

  • Dry Cleanup (Preferred): Gently cover the spill with wet paper towels (dampened with water) to prevent dust aerosolization.[2][3] Scoop up the wet paste.[2][3]

    • Why? Dry sweeping generates dust.[2][3]

  • Wet Decontamination: Wipe the surface with a 1% Acetic Acid solution (solubilizes the amine), followed by water, then Ethanol.[3]

  • Prohibited Agents: DO NOT USE BLEACH (Sodium Hypochlorite). [2][3]

    • Mechanism:[1][3][7] Hypochlorite reacts with primary amines to form Chloramines (

      
      ), which are toxic and potentially explosive volatiles.[2][3]
      

Part 5: Regulatory Compliance & Final Destruction

US EPA / RCRA Classification: While 6-Ethylpyrimidine-2,4,5-triamine may not be explicitly "P-listed" or "U-listed," it must be characterized by the generator.[1][2][3]

  • Characteristic: Toxicity (if LD50 < 2500 mg/kg, which is likely).[2][3]

  • Waste Code: If unlisted, use D001 (Ignitable, if in organic solvent) or classify as Non-RCRA Regulated Hazardous Waste (depending on state regulations), but treat as Toxic .[3]

Final Disposition: The only acceptable method of destruction is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[2][3]

  • Reasoning: The high nitrogen content requires incineration with secondary combustion chambers and scrubbers to prevent the release of NOx gases.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrimethamine (Structural Analog). Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3] Retrieved from [Link][2][3]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] Retrieved from [Link][2][3]

Sources

Handling

Technical Advisory: Operational Safety &amp; Handling of 6-Ethylpyrimidine-2,4,5-triamine

CAS: 35450-42-3 | Formula: C6H11N5 | Molecular Weight: 153.19 g/mol Executive Summary From the Desk of the Senior Application Scientist: Handling 6-Ethylpyrimidine-2,4,5-triamine requires more than checking a box on a co...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35450-42-3 | Formula: C6H11N5 | Molecular Weight: 153.19 g/mol

Executive Summary

From the Desk of the Senior Application Scientist: Handling 6-Ethylpyrimidine-2,4,5-triamine requires more than checking a box on a compliance form. As a poly-functional amine intermediate, this compound presents specific challenges regarding dust generation, static charge accumulation, and nucleophilic reactivity .

While standard Safety Data Sheets (SDS) classify similar aminopyrimidines as Irritants (Skin/Eye/Respiratory), the "triamine" functionality suggests a higher potential for basicity and sensitization compared to mono-substituted pyrimidines. This guide moves beyond the "wear gloves" instruction to provide a field-validated protocol for researchers aiming to maintain high purity and personal safety.

Hazard Profile & Risk Assessment

Treat this substance as a bioactive intermediate with incomplete toxicological data.

Hazard CategoryClassification (GHS/Predicted)Operational Implication
Physical State Solid (Fine Powder)High Risk: Dusts are easily inhaled and can settle on surfaces, creating cross-contamination risks. Organic powders are prone to static buildup.
Health (Acute) Acute Tox. 4 (Oral)Harmful if swallowed.[1] Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
Health (Local) Skin/Eye Irrit. 2/2ACaustic Potential: The triamine structure is basic. Moisture (sweat/tears) can activate the compound, leading to chemical burns or severe dermatitis.
Target Organ STOT SE 3 (Respiratory)Inhalation of dust will cause respiratory tract irritation. Zero-tolerance for open-bench weighing.
Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may degrade faster than expected due to the amine functionality. Follow this enhanced matrix.

Protection ZoneRecommended SpecificationField Insight (The "Why")
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneAmines can permeate thin nitrile over time. The outer glove takes the mechanical stress of handling tools, while the inner glove acts as the final chemical barrier. Change outer gloves immediately upon splash.[2]
Eye/Face Chemical Safety Goggles (Indirect Venting)Avoid standard safety glassesFine powders can bypass the side-shields of standard glasses. Goggles seal the orbital area against airborne dust entry.
Respiratory N95 (Minimum) or P100Used in conjunction with Fume HoodIf weighing outside a hood (not recommended), a PAPR or half-mask with P100 cartridges is mandatory. Inside a hood, N95 protects against turbulence-induced blowback.
Body Lab Coat (Tyvek/Poly preferred) + Disposable Sleeve CoversCotton coats absorb powders. Disposable Tyvek sleeves bridge the gap between glove and coat cuff, preventing wrist exposure (a common contact point).
Operational Protocols
A. The "Static-Free" Weighing Protocol

Organic amines like 6-Ethylpyrimidine-2,4,5-triamine are often fluffy and statically charged. Standard spatulas will cause scattering.

  • Preparation: Place the balance inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar near the balance door. If unavailable, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge it before dipping.

  • Containment: Weigh directly into a tared vial or round-bottom flask. Do not use weighing boats if possible, as transfer losses and aerosolization increase during the secondary pour.

  • Transfer: If a funnel is used, use a glass powder funnel. Rinse the funnel immediately with the reaction solvent to ensure quantitative transfer and suppress dust.

B. Reaction Setup & Temperature Control

The triamine moiety is nucleophilic. Exotherms are possible upon addition of electrophiles or acids.

  • Solvent Selection: Ensure the compound is fully dissolved before adding reactive reagents.

  • Addition Rate: Add reagents dropwise. Monitor internal temperature.[1]

  • Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen/Argon prevents oxidation of the amine groups, preserving yield.

Visualizations
Workflow: Safe Handling Lifecycle

This diagram outlines the logical flow of handling to minimize contamination.

HandlingWorkflow Start Start: Chemical Retrieval PPE Don PPE: Double Nitrile + Goggles Start->PPE Hood Transfer to Fume Hood (Check Airflow) PPE->Hood Weigh Weighing Process (Use Anti-Static Tools) Hood->Weigh Solubilize Solubilize Immediately (Suppress Dust) Weigh->Solubilize Clean Decontaminate Area (Wet Wipe) Solubilize->Clean Doff Doff PPE & Wash Hands Clean->Doff

Figure 1: Step-by-step workflow for handling amine powders to ensure containment.

Decision Tree: Spill Response

Immediate actions based on spill magnitude.

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 5g) Size->Minor Inside Hood Major Major (> 5g or Outside Hood) Size->Major Floor/Open Bench ActionMinor 1. Cover with wet paper towel (prevent dust) 2. Wipe up 3. Place in hazardous waste bag Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Allow dust to settle (15 mins) 3. Call EHS/Hazmat Team Major->ActionMajor

Figure 2: Decision logic for accidental release. Note that wetting the spill is critical to stop dust.

Disposal & Waste Management

Never flush amines down the drain. They are toxic to aquatic life and disrupt water treatment microorganisms.

  • Solid Waste: Contaminated gloves, weighing papers, and paper towels must go into Hazardous Solid Waste (often yellow bags/bins). Label as "Toxic Solid - Basic Organic Amine."

  • Liquid Waste:

    • Segregate into Basic Organic Waste streams.

    • Do not mix with oxidizers (e.g., Nitric Acid waste), as amines can form explosive N-nitroso compounds or generate heat.

    • Label clearly: "Contains 6-Ethylpyrimidine-2,4,5-triamine."

  • Container Disposal: Triple rinse empty bottles with a solvent (e.g., Ethanol) before disposing of the glass. Add the rinsate to the liquid waste stream.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: 2,4,5-Triamino-6-hydroxypyrimidine (Structural Analog). National Library of Medicine.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

  • Fisher Scientific. (2025). Safety Data Sheet: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.